IDH1 Inhibitor 8
Description
Properties
IUPAC Name |
(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-XADRRFQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IDH1 Inhibitor 8 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][3][4] However, specific gain-of-function mutations, most commonly at the R132 residue, confer a neomorphic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation, a block in cellular differentiation, and tumorigenesis.[1][2][3]
IDH1 inhibitors have emerged as a promising class of targeted therapies. This guide focuses on the mechanism of action of a novel mutant IDH1 inhibitor, designated as "IDH1 Inhibitor 8" (also referred to as compound I-8), in the context of other well-characterized IDH1 inhibitors.
Core Mechanism of Action of Mutant IDH1 Inhibitors
The primary mechanism of action for mutant IDH1 inhibitors is the selective inhibition of the mutated IDH1 enzyme, thereby blocking the production of 2-HG.[2][3] This leads to a cascade of downstream effects that collectively contribute to their anti-cancer activity.
Signaling Pathway of Mutant IDH1 and Inhibition
Caption: Signaling pathway of mutant IDH1 and the inhibitory effect of this compound.
Quantitative Data on IDH1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-based 2-HG IC50 (nM) | Reference |
| Ivosidenib (AG-120) | IDH1-R132H | - | - | [5] |
| Olutasidenib (FT-2102) | IDH1-R132H | 21.2 | - | |
| Olutasidenib (FT-2102) | IDH1-R132C | 114 | - | |
| GSK321 | IDH1-R132G | 2.9 | - | |
| GSK321 | IDH1-R132C | 3.8 | - | |
| GSK321 | IDH1-R132H | 4.6 | - | |
| GSK864 | IDH1-R132C | 8.8 | 320 (HT1080 cells) | [6] |
| GSK864 | IDH1-R132H | 15.2 | - | |
| GSK864 | IDH1-R132G | 16.6 | - | |
| AGI-5198 | IDH1-R132H | 70 | - | [1] |
| AGI-5198 | IDH1-R132C | 160 | - | [1] |
| IDH-305 | IDH1-R132H | 27 | - | |
| IDH-305 | IDH1-R132C | 28 | - | |
| This compound | Mutant IDH1 | Not Available | Not Available |
Note: Data for some inhibitors may not be publicly available for all mutant isoforms.
In vivo studies have shown that oral administration of compound I-8 at a dose of 150 mg/kg significantly suppressed 2-HG production and histone methylation.
Key Experimental Evidence and Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments that are standard in the field of targeted cancer therapy.
Inhibition of 2-HG Production
A primary indicator of mutant IDH1 inhibitor activity is the reduction of the oncometabolite 2-HG in cancer cells.
Experimental Workflow: In Vitro 2-HG Measurement
Caption: Workflow for measuring 2-HG production in vitro.
Protocol: 2-HG Quantification by LC-MS/MS
-
Cell Culture and Treatment: Plate IDH1-mutant cancer cells (e.g., U87-MG glioblastoma cells engineered to express IDH1 R132H, or patient-derived AML cells) in appropriate culture medium. Treat cells with varying concentrations of this compound or vehicle control.
-
Metabolite Extraction: After incubation, wash cells with ice-cold saline. Lyse the cells and extract metabolites using a methanol/acetonitrile/water solution.
-
LC-MS/MS Analysis: Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the levels of 2-HG.
-
Data Analysis: Normalize 2-HG levels to total protein concentration or cell number. Plot a dose-response curve to calculate the IC50 value for 2-HG reduction.
Reversal of Histone Hypermethylation
The reduction in 2-HG levels is expected to restore the activity of histone demethylases, leading to a decrease in repressive histone methylation marks.
Experimental Workflow: Histone Methylation Analysis
Caption: Workflow for analyzing histone methylation changes.
Protocol: Western Blot for Histone Methylation
-
Cell Treatment and Histone Extraction: Treat IDH1-mutant cells with this compound. After treatment, isolate nuclei and perform acid extraction of histones.
-
Protein Quantification: Determine the concentration of the extracted histones using a protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western Blotting: Separate histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for histone methylation marks (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3).
-
Detection: Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the methylation mark signal to the total histone H3 signal.
Induction of Cell Differentiation
A key consequence of restoring normal epigenetic patterns is the induction of cellular differentiation, particularly in hematologic malignancies like AML.
Experimental Workflow: Cell Differentiation Assay
References
- 1. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epigentek.com [epigentek.com]
- 4. Technology -IDH1 Mutant Glioma Xenograft (JHH-273) [jhu.technologypublisher.com]
- 5. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Core of Cancer Metabolism: A Technical Guide to IDH1 Inhibitor 8 and Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical juncture in the metabolic landscape of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These gain-of-function mutations drive the synthesis of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that fuels tumorigenesis.[1][2][3] The development of targeted therapies against mutant IDH1 offers a promising avenue for cancer treatment. This technical guide provides an in-depth analysis of a novel mutant IDH1 inhibitor, referred to as IDH1 Inhibitor 8 (also described as compound I-8), detailing its mechanism of action, its impact on cellular metabolism, and the experimental methodologies crucial for its evaluation.[4]
The Role of Mutant IDH1 in Metabolic Reprogramming
Wild-type IDH1 is a cytosolic enzyme that plays a key role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-KG, concurrently reducing NADP+ to NADPH.[5][6] NADPH is vital for maintaining redox balance and for biosynthetic processes like lipid synthesis.[7] Cancer-associated mutations, most commonly at the R132 residue, confer a neomorphic activity upon the IDH1 enzyme.[5] Instead of converting isocitrate, the mutant enzyme gains the ability to reduce α-KG to 2-HG, consuming NADPH in the process.[8][9]
This single enzymatic switch triggers a cascade of metabolic changes:
-
Oncometabolite Production: Accumulation of 2-HG to millimolar concentrations within tumor cells.[3][10]
-
Epigenetic Alterations: 2-HG competitively inhibits α-KG-dependent enzymes, such as TET DNA hydroxylases and Jumonji C domain-containing histone demethylases, leading to a global hypermethylation phenotype.[2][11]
-
Redox Stress: The neomorphic reaction consumes NADPH, potentially increasing cellular vulnerability to oxidative stress.[8][10]
-
Altered Central Carbon Metabolism: IDH1 mutant cells exhibit significant changes in the tricarboxylic acid (TCA) cycle, glutamine metabolism, and phospholipid synthesis.[2][10][12] Studies have shown that glutamate, lactate, and phosphocholine levels are often significantly reduced in mutant IDH1 cells.[9][13]
This compound: Mechanism of Action
This compound (compound I-8) is a novel, potent, and selective small molecule inhibitor designed to specifically target mutant IDH1 enzymes.[4] By binding to the mutant enzyme, it allosterically inhibits the neomorphic activity, thereby blocking the conversion of α-KG to 2-HG.[6][14] This action is intended to reverse the downstream oncogenic effects driven by 2-HG accumulation. The primary therapeutic goal is to reduce 2-HG levels, thereby restoring normal activity of α-KG-dependent dioxygenases, reversing the hypermethylation state, and inducing differentiation in cancer cells.[4][15]
Quantitative Data Summary
The efficacy of a mutant IDH1 inhibitor is quantified through a series of biochemical and cell-based assays. The following tables summarize key in vitro and in vivo data for this compound (compound I-8) and provide a comparative context with other known inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound (I-8) | Mutant IDH1 | 2-HG Production (Cell-based) | Not specified | [4] |
| Ivosidenib (AG-120) | IDH1-R132H | 2-HG Production (Cell-based) | ~60 nM | [15][16] |
| AGI-5198 | IDH1-R132H | 2-HG Production (Cell-based) | 70 nM | [11] |
| GSK321 | IDH1-R132C | 2-HG Production (HT-1080 cells) | 96 nM | [17] |
| IDH305 | Mutant IDH1 | 2-HG Production (Tumor) | Not specified | [18] |
Table 2: In Vivo Efficacy of this compound (Compound I-8)
| Animal Model | Dosage | Effect | Reference |
| Xenograft | 150 mg/kg (oral) | Significant suppression of 2-HG production | [4] |
| Xenograft | 150 mg/kg (oral) | Reduced histone methylation | [4] |
| Xenograft | 150 mg/kg (oral) | Induced tumor cell differentiation | [4] |
Table 3: Impact on Cellular Metabolites in IDH1 Mutant Cells
| Metabolite | Change in IDH1 Mutant Cells | Reversal by Inhibitor | Reference |
| 2-Hydroxyglutarate (2-HG) | Highly Elevated (>100-fold) | Yes (Primary Effect) | [4][19] |
| Glutamate | Significantly Decreased | Expected to Increase | [2][9] |
| Lactate | Significantly Decreased | Expected to Normalize | [9][13] |
| Phosphocholine (PC) | Significantly Decreased | Expected to Increase | [9][13] |
| N-acetyl-aspartyl-glutamate (NAAG) | ~50-fold Reduced | Expected to Increase | [20] |
| NADPH / NADP+ Ratio | Decreased | Expected to Restore | [8][10] |
Key Experimental Protocols
Accurate evaluation of IDH1 inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for essential assays.
Cellular 2-HG Quantification by LC-MS/MS
This protocol details the measurement of the oncometabolite 2-HG from cell lysates.
-
Cell Culture and Treatment: Plate IDH1-mutant cells (e.g., HT1080, patient-derived glioma spheres) in 6-well plates. Allow cells to adhere and grow for 24 hours. Treat with a dose range of this compound for 48-72 hours.
-
Metabolite Extraction:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80:20 methanol/water solvent to each well.
-
Scrape cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable volume of LC-MS grade water/acetonitrile.
-
Inject the sample into a liquid chromatography system coupled to a triple-quadrupole mass spectrometer.
-
Use a reverse-phase or HILIC column appropriate for separating polar metabolites.
-
Perform analysis using electrospray ionization (ESI) in negative ion mode.
-
Monitor the specific mass transition for 2-HG (e.g., m/z 147 -> 129).
-
-
Data Quantification: Quantify 2-HG levels by comparing the peak area to a standard curve generated with known concentrations of 2-HG. Normalize the final concentration to the cell number or total protein content of the original sample.
Western Blot for Histone Methylation Marks
This protocol assesses the reversal of epigenetic marks following inhibitor treatment.
-
Cell Culture and Treatment: Treat IDH1-mutant cells with this compound for an extended period (e.g., 7-14 days) to allow for epigenetic remodeling.
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells using a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using a high-salt or acid extraction method (e.g., 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA).
-
-
Protein Quantification: Quantify the extracted histone protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate 5-10 µg of histone protein on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a histone methylation mark affected by 2-HG (e.g., anti-H3K9me3, anti-H3K27me3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as total Histone H3.
-
Visualizing Workflows and Pathways
Preclinical Evaluation Workflow for IDH1 Inhibitors
The development of a targeted inhibitor follows a structured preclinical pipeline to assess potency, selectivity, and efficacy.
Central Metabolism Reprogramming by Mutant IDH1
Mutant IDH1 sits at a critical node, linking the TCA cycle with glutamine metabolism and redox balance. Its inhibition aims to reverse these profound metabolic shifts.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that directly counteracts the oncogenic driver of IDH1-mutant cancers. By blocking the production of 2-HG, it has the potential to reverse the profound metabolic and epigenetic reprogramming initiated by the mutant enzyme.[4] This leads to the restoration of normal cellular differentiation and impedes tumor progression. The data demonstrate that this compound effectively suppresses its target in both in vitro and in vivo models, validating its clinical potential.[4]
Future research should focus on elucidating the precise mechanisms of resistance, exploring combination therapies (e.g., with chemotherapy or other metabolic inhibitors), and developing clinically translatable biomarkers beyond 2-HG to monitor therapeutic response and predict patient outcomes.[15][16] The continued investigation of compounds like this compound is crucial for advancing personalized medicine in the treatment of IDH1-mutated malignancies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Frontiers | Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells [frontiersin.org]
- 3. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I-8, a novel inhibitor of mutant IDH1, inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Reprogramming in Mutant IDH1 Glioma Cells | PLOS One [journals.plos.org]
- 10. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 12. Altered metabolic landscape in IDH‐mutant gliomas affects phospholipid, energy, and oxidative stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]
- 16. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
The Discovery and Synthesis of (R,S)-Ivosidenib: A Technical Whitepaper on the Core IDH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of CAS 1448346-63-1, chemically known as (R,S)-N-((S)-1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide. This compound is the racemic mixture of Ivosidenib (AG-120), a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This document details the scientific background, synthetic methodologies, and key biological data related to this compound, serving as a comprehensive resource for professionals in the fields of oncology, medicinal chemistry, and drug development.
Introduction: The Emergence of Mutant IDH1 as a Therapeutic Target
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In the late 2000s, recurrent point mutations in the IDH1 gene were identified in a significant percentage of several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly occurring at the R132 residue of the enzyme's active site, confer a neomorphic (new) function: the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, altered gene expression, and a block in cellular differentiation, thereby promoting tumorigenesis. This discovery established mutant IDH1 as a promising therapeutic target, sparking extensive research into the development of small molecule inhibitors.
Discovery of (R,S)-Ivosidenib (CAS 1448346-63-1)
(R,S)-Ivosidenib, also known by its developmental code AG-120 (racemic) and as IDH1 Inhibitor 8, emerged from these drug discovery efforts. It is the racemic mixture of Ivosidenib, which was later developed as the single (S,S)-enantiomer for clinical use. The discovery process involved high-throughput screening of compound libraries to identify molecules that could selectively inhibit the mutant IDH1 enzyme without significantly affecting the wild-type enzyme, which is essential for normal cellular function.
Synthesis of (R,S)-Ivosidenib
The synthesis of (R,S)-Ivosidenib is centered around a key multicomponent reaction, the Ugi four-component reaction (Ugi-4CR). This reaction allows for the efficient assembly of the core molecular scaffold from four readily available starting materials. The Ugi reaction is known to produce a mixture of diastereomers, which in this case, constitutes the racemic mixture of Ivosidenib.
A plausible synthetic route, based on the published synthesis of Ivosidenib, is as follows:
-
Preparation of the Imine: o-Chlorobenzaldehyde is condensed with 3-amino-5-fluoropyridine to form the corresponding imine.
-
Ugi Four-Component Reaction: The formed imine is then reacted with an L-pyroglutamic acid derivative (or a precursor that forms it in situ), and an isocyanide, such as 1,1-difluoro-3-isocyanocyclobutane, in a suitable solvent like methanol or trifluoroethanol. This one-pot reaction yields a mixture of diastereomers of the Ugi product.
-
Final Modification (if necessary): Depending on the pyroglutamic acid derivative used, a final step may be required to introduce the 4-cyanopyridin-2-yl group onto the pyrrolidinone nitrogen, typically via a Buchwald-Hartwig coupling reaction.
The resulting product is the racemic mixture, (R,S)-Ivosidenib (CAS 1448346-63-1). For the production of the clinically approved drug, a subsequent chiral separation or an enantioselective synthesis is required to isolate the desired (S,S)-enantiomer, Ivosidenib.
Quantitative Data
While extensive quantitative data is available for the active enantiomer, Ivosidenib, specific inhibitory activity data for the racemic mixture (CAS 1448346-63-1) is less prevalent in the public domain. The focus of later-stage development and publication has been on the more potent, single enantiomer. However, the racemic mixture is an inhibitor of mutant IDH1. For comparative purposes, the following table summarizes the inhibitory activity of Ivosidenib and other relevant IDH1 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | IDH1-R132H | Enzymatic | 12 | [1] |
| IDH1-R132C | Enzymatic | 13 | [1] | |
| IDH1-R132G | Enzymatic | 8 | [1] | |
| IDH1-R132L | Enzymatic | 13 | [1] | |
| IDH1-R132S | Enzymatic | 12 | [1] | |
| IDH1-R132C | Cellular (2-HG reduction) | 7.5 | [2] | |
| AGI-5198 | IDH1-R132H | Enzymatic | 70 | [3] |
| IDH1-R132C | Enzymatic | 160 | [3] | |
| ML309 | IDH1-R132H | Enzymatic | 68 | |
| GSK864 | IDH1 mutant | Cellular (2-HG reduction) | Potent inhibitor | [3] |
Experimental Protocols
General Synthesis of (R,S)-Ivosidenib via Ugi Reaction
This is a representative protocol based on published syntheses of Ivosidenib and may require optimization.
-
Imine Formation: In a round-bottom flask, dissolve o-chlorobenzaldehyde (1.0 eq) and 3-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as methanol. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Ugi Reaction: To the solution containing the imine, add an L-pyroglutamic acid derivative (1.0 eq) and 1,1-difluoro-3-isocyanocyclobutane (1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue, containing the racemic mixture of the Ugi product, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (R,S)-Ivosidenib.
IDH1 Enzyme Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure based on published methods for determining the potency of IDH1 inhibitors.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% BSA.
-
Recombinant mutant IDH1 enzyme (e.g., IDH1-R132H).
-
α-ketoglutarate (α-KG).
-
NADPH.
-
Test compound (CAS 1448346-63-1) dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations (typically in a 10-point dose-response curve).
-
Add the mutant IDH1 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Normalize the rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Mutant IDH1 Signaling Pathway
Caption: The signaling pathway of mutant IDH1 and the inhibitory action of (R,S)-Ivosidenib.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 value of an IDH1 inhibitor.
Conclusion
(R,S)-Ivosidenib (CAS 1448346-63-1) represents a foundational molecule in the development of targeted therapies against cancers harboring IDH1 mutations. Its discovery and the elucidation of its synthesis have been pivotal in the advancement of its more active, single-enantiomer counterpart, Ivosidenib, into a clinically approved therapeutic. This technical guide provides a comprehensive summary of the key scientific and technical aspects of this compound, offering valuable insights for researchers and professionals dedicated to the ongoing fight against cancer. The methodologies and data presented herein serve as a robust resource for further investigation and development in the field of targeted oncology.
References
The Biochemical Impact of AG-120 Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-120, also known as ivosidenib, is a first-in-class, orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in the IDH1 gene are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis. AG-120 selectively targets and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels and subsequent restoration of normal cellular processes. This technical guide provides an in-depth overview of the biochemical pathways affected by AG-120, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Inhibition of Mutant IDH1
The primary mechanism of action of AG-120 is the potent and selective inhibition of the mutated IDH1 enzyme.[1] This inhibition directly counteracts the gain-of-function activity of the mutant enzyme, which is responsible for the overproduction of the oncometabolite 2-HG.[1]
The Aberrant IDH1 Pathway
In normal physiology, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes.[1] However, specific point mutations in the IDH1 gene, most commonly at the R132 residue, alter the enzyme's active site. This mutated enzyme gains a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1]
The accumulation of 2-HG has profound effects on cellular function. It competitively inhibits α-KG-dependent dioxygenases, a large family of enzymes that includes histone and DNA demethylases. This inhibition leads to widespread epigenetic alterations, including histone and DNA hypermethylation, which in turn block the differentiation of progenitor cells and contribute to the development of cancer.[2]
AG-120's Intervention
AG-120 binds to the mutant IDH1 enzyme, blocking its ability to convert α-KG to 2-HG.[1] This leads to a rapid and sustained reduction in intracellular and plasma 2-HG levels.[3][4] The decrease in 2-HG relieves the inhibition of α-KG-dependent dioxygenases, allowing for the restoration of normal epigenetic regulation and promoting the differentiation of cancer cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and pharmacokinetics of AG-120.
Table 1: In Vitro Potency of AG-120 Against Mutant IDH1 Isoforms
| Mutant IDH1 Isoform | IC50 (nM) |
| R132H | 12 |
| R132C | 13 |
| R132G | 8 |
| R132L | 13 |
| R132S | 12 |
Data sourced from MedChemExpress and represents the concentration of AG-120 required to inhibit 50% of the mutant IDH1 enzyme activity in vitro.[1]
Table 2: In Vivo Reduction of 2-Hydroxyglutarate (2-HG) by AG-120
| Cancer Type | Treatment | 2-HG Reduction | Reference |
| IDH1-mutant AML (ex vivo) | 0.5 µM AG-120 | 96% | [3] |
| IDH1-mutant AML (ex vivo) | 1 µM AG-120 | 98.6% | [3] |
| IDH1-mutant AML (ex vivo) | 5 µM AG-120 | 99.7% | [3] |
| HT1080 Xenograft Model | 50 mg/kg AG-120 (single dose) | 92.0% (at 12h) | [3] |
| HT1080 Xenograft Model | 150 mg/kg AG-120 (single dose) | 95.2% (at 12h) | [3] |
| IDH1-mutant Cholangiocarcinoma | 500 mg QD AG-120 | Up to 98% (plasma) | [6] |
| IDH1-mutant Chondrosarcoma | 500 mg QD AG-120 | Up to 98% (plasma) | [6] |
Table 3: Pharmacokinetic Properties of Ivosidenib (AG-120) in Humans
| Parameter | Value | Population | Reference |
| Time to Maximum Concentration (Tmax) | ~4 hours | Healthy Subjects | [7] |
| Terminal Half-life (t1/2) | 53.4 - 138 hours | Healthy Subjects & Patients | [7][8] |
| Apparent Clearance (CL/F) at Steady State | 5.39 L/hr | Hematologic Malignancies | [9] |
| Apparent Volume of Distribution (Vc/F) | 234 L | Hematologic Malignancies | [9] |
| Primary Route of Elimination | Fecal Excretion | Healthy Subjects | [7] |
| Primary Metabolizing Enzyme | CYP3A4 | In vitro studies | [6] |
Secondary Mechanism: Inhibition of ASCT2
Recent studies have identified a secondary, IDH1-independent mechanism of action for AG-120 involving the inhibition of the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5.[10] ASCT2 is a key transporter of glutamine, an amino acid crucial for the metabolic reprogramming of many cancer cells.[10]
By inhibiting ASCT2, AG-120 can block glutamine uptake and metabolism, leading to reduced cell proliferation, increased oxidative stress, and induction of autophagy in cancer cells.[10] This effect appears to be mediated through the suppression of the ERK and mTOR signaling pathways.[10] This secondary mechanism may contribute to the anti-tumor activity of AG-120, particularly in cancers that are highly dependent on glutamine metabolism.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of AG-120.
Mutant IDH1 Enzyme Activity Assay
Objective: To determine the inhibitory activity of AG-120 against various mutant IDH1 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant mutant IDH1 enzymes (e.g., R132H, R132C) are purified. A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, NADP+, and the substrate α-ketoglutarate.
-
Inhibitor Addition: Serial dilutions of AG-120 are added to the reaction mixture.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the mutant IDH1 enzyme. The rate of NADPH production (a product of the reverse reaction catalyzed by the mutant enzyme) is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the AG-120 concentration and fitting the data to a sigmoidal dose-response curve.
2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS
Objective: To quantify the levels of 2-HG in biological samples (cells, plasma, tumor tissue) following treatment with AG-120.
Methodology:
-
Sample Preparation:
-
Cells: Cells are lysed, and proteins are precipitated using a solvent like methanol.
-
Plasma/Tissue: Proteins are precipitated from plasma or tissue homogenates.
-
-
Internal Standard: A known amount of a stable isotope-labeled 2-HG (e.g., ¹³C₅-2-HG) is added to each sample as an internal standard for accurate quantification.
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), typically with a chiral column to distinguish between D-2-HG and L-2-HG.
-
Mass Spectrometry Detection: The separated metabolites are introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for 2-HG and the internal standard.
-
Quantification: The concentration of 2-HG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 2-HG.
Cellular Differentiation Assay (AML)
Objective: To assess the ability of AG-120 to induce differentiation in acute myeloid leukemia (AML) cells.
Methodology:
-
Cell Culture: Primary AML patient samples or AML cell lines with an IDH1 mutation are cultured in the presence of various concentrations of AG-120 or a vehicle control.
-
Flow Cytometry Analysis: After a defined incubation period (e.g., several days), cells are harvested and stained with a panel of fluorescently labeled antibodies against cell surface markers of myeloid differentiation (e.g., CD11b, CD14, CD15) and immaturity (e.g., CD34, CD117).
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The percentage of cells expressing mature myeloid markers is quantified to determine the extent of differentiation induced by AG-120.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of AG-120 in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells with an IDH1 mutation (e.g., HT1080 fibrosarcoma cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives AG-120 orally at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure 2-HG levels and assess target engagement.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect of AG-120.
Visualizations of Core Pathways and Workflows
Signaling Pathway Diagrams
Caption: The core biochemical pathway of mutant IDH1 and the inhibitory effect of AG-120.
Caption: The secondary mechanism of AG-120 via inhibition of the ASCT2 glutamine transporter.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the preclinical and clinical development of AG-120.
Conclusion
AG-120 (ivosidenib) represents a significant advancement in targeted cancer therapy, specifically for malignancies harboring IDH1 mutations. Its primary mechanism of action, the inhibition of mutant IDH1 and subsequent reduction of the oncometabolite 2-HG, directly addresses the underlying driver of oncogenesis in these cancers. This leads to the restoration of normal cellular differentiation, providing a clear therapeutic benefit. Furthermore, the discovery of a secondary mechanism involving the inhibition of the glutamine transporter ASCT2 suggests a broader anti-cancer activity. The comprehensive data from preclinical and clinical studies underscore the efficacy and well-characterized profile of AG-120, making it a valuable tool for researchers and a promising therapeutic option for patients.
References
- 1. Real‐Time Tracking of ASCT2‐Mediated Glutamine Uptake in Living Tumors With a Bioorthogonal Bioluminescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. abcam.com [abcam.com]
- 7. Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation: The Phase 3 Randomized Clinical ClarIDHy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Final phase 1 substudy results of ivosidenib for patients with mutant IDH1 relapsed/refractory myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Role of IDH1 Inhibition in Apoptosis Induction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Isocitrate dehydrogenase 1 (IDH1) has emerged as a critical enzyme in cellular metabolism and a key player in oncogenesis. Its inhibition, targeting both mutant and wild-type forms, is a promising therapeutic strategy. A significant consequence of IDH1 inhibition is the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. This technical guide delves into the core mechanisms by which IDH1 inhibition triggers apoptosis, providing a comprehensive overview of the signaling pathways, experimental data, and methodologies for researchers in the field.
The Dichotomy of IDH1 in Apoptosis: Mutant vs. Wild-Type
The role of IDH1 in apoptosis is multifaceted and depends on its mutational status. While the wild-type enzyme plays a crucial role in cellular redox balance, the neomorphic activity of mutant IDH1 (mIDH1) produces the oncometabolite D-2-hydroxyglutarate (2-HG), which profoundly alters cellular physiology and sensitizes cells to apoptosis under certain conditions.
Mutant IDH1 (mIDH1) Inhibition and Apoptosis
Mutations in IDH1, most commonly at the R132 residue, are frequently found in various cancers, including glioma and acute myeloid leukemia (AML).[1][2] The resulting 2-HG accumulation has complex effects on cellular processes. Inhibition of mIDH1 activity, which reduces 2-HG levels, can paradoxically lead to the induction of apoptosis.
Several mechanisms contribute to this pro-apoptotic effect:
-
Sensitization to Cellular Stress: The presence of the IDH1 R132H mutation has been shown to sensitize glioma-initiating cells to endoplasmic reticulum (ER) stress, leading to increased apoptosis.[3][4] Inhibition of mIDH1 with compounds like AGI-5198 can prevent this ER stress-induced apoptosis, highlighting the role of 2-HG in this process.[3]
-
Mitochondrial Dysfunction: 2-HG can inhibit the activity of mitochondrial complex IV and ATP synthase, disrupting cellular metabolism and promoting the generation of reactive oxygen species (ROS).[1] This mitochondrial distress can lower the threshold for apoptosis.
-
Modulation of Bcl-2 Family Proteins: IDH1 mutations can create a dependency on anti-apoptotic Bcl-2 family proteins for survival.[5][6] Specifically, mIDH1-mutant AML cells exhibit increased dependence on BCL2.[5] This creates a synthetic lethal interaction, where inhibition of BCL2 with agents like ABT-199 is particularly effective in inducing apoptosis in these cells.[5][6] The mechanism involves 2-HG-mediated inhibition of cytochrome c oxidase, which lowers the mitochondrial threshold for apoptosis upon BCL-2 inhibition.[6] Furthermore, the IDH1 mutation can lead to a decline in Mcl-1 levels, sensitizing glioblastoma cells to apoptosis induction by Bcl-xL inhibition.[7]
Wild-Type IDH1 (wtIDH1) Inhibition and Apoptosis
Inhibition of the normal, wild-type form of IDH1 is also a viable strategy for inducing apoptosis, particularly in combination with conventional chemotherapies.[8][9] Wild-type IDH1 is a key producer of NADPH, a crucial reducing equivalent for antioxidant defense.[10][11]
The pro-apoptotic effects of wtIDH1 inhibition are primarily driven by:
-
Increased Oxidative Stress: By inhibiting wtIDH1, the production of NADPH is reduced, leading to an accumulation of ROS.[8][9][12] This increase in oxidative stress can overwhelm the cancer cell's antioxidant capacity, leading to DNA damage and the initiation of apoptosis.[8][9]
-
Synergy with Chemotherapy: Many chemotherapeutic agents induce ROS production as part of their cytotoxic mechanism.[8][9] Pharmacological inhibition of wtIDH1 with drugs like ivosidenib can synergize with these agents, leading to enhanced ROS-mediated damage and a significant increase in apoptosis.[8][12] This has been demonstrated in pancreatic cancer cells treated with 5-fluorouracil (5-FU).[8]
Signaling Pathways in IDH1 Inhibition-Induced Apoptosis
The induction of apoptosis by IDH1 inhibition involves a complex interplay of signaling pathways. The key pathways implicated are the intrinsic (mitochondrial) apoptosis pathway and the ER stress pathway.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is central to apoptosis induced by both mIDH1 and wtIDH1 inhibition.
Caption: Intrinsic apoptosis pathway activated by IDH1 inhibition.
The Endoplasmic Reticulum (ER) Stress Pathway
In the context of mIDH1, ER stress is a significant contributor to apoptosis.
Caption: ER stress-mediated apoptosis in the context of mutant IDH1.
Quantitative Data on IDH1 Inhibition and Apoptosis
The following tables summarize key quantitative findings from various studies, providing a comparative overview of the pro-apoptotic effects of IDH1 inhibition.
Table 1: Apoptosis Induction by Mutant IDH1 and its Inhibition
| Cell Line/Model | Condition | Apoptotic Effect | Reference |
| Idh1/Pten/p53 BTIC | Tunicamycin (ER stress inducer) | 4-fold increase in apoptosis | [3] |
| Pten/p53 BTIC | Tunicamycin (ER stress inducer) | 1.5-fold increase in apoptosis | [3] |
| Idh-mutant cell cultures | Baseline | 1.5-fold increase in Caspase 3/7 activity vs. wild-type | [3] |
| JJ012 (chondrosarcoma) | 20 µM AGI-5198 (mIDH1 inhibitor) | Total apoptotic cells increased from 5.2% to 12.6% | [13] |
| IDH1-R132H mutant glioma cells | Temozolomide (TMZ) | Significantly more apoptosis (Annexin V+) vs. wild-type | [14] |
Table 2: Apoptosis Induction by Wild-Type IDH1 Inhibition
| Cell Line | Treatment | Apoptotic Effect | Reference |
| Mia-Paca2 (pancreatic) | Ivosidenib + 5-FU | Significant increase in Caspase-3/7 activity | [8] |
| PANC-1 (pancreatic) | Ivosidenib + 5-FU | Significant increase in Caspase-3/7 activity | [8] |
Experimental Protocols for Assessing Apoptosis
Accurate assessment of apoptosis is crucial for evaluating the efficacy of IDH1 inhibitors. Below are detailed protocols for key apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect early and late apoptotic cells.[15][16][17][18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[16][17]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
Protocol:
-
Induce apoptosis in your cell line of interest by treating with the IDH1 inhibitor and/or other compounds. Include appropriate vehicle and positive controls.
-
Harvest cells (including supernatant for adherent cells) and wash twice with cold PBS.[17][18]
-
Centrifuge at 300-670 x g for 5 minutes and discard the supernatant.[16][17]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[19]
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Principle: The assay utilizes a substrate for caspase-3 and -7 that, when cleaved, releases a luminescent or fluorescent signal. The signal intensity is proportional to the caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled multi-well plates suitable for luminescence
-
Plate-reading luminometer
Protocol:
-
Plate cells in a white-walled 96-well plate and treat with compounds to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a plate-reading luminometer.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Key Proteins to Analyze:
-
Pro-apoptotic: Bax, Bak, Cleaved Caspase-3, Cleaved PARP
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1
-
ER Stress Markers: CHOP, ATF4
General Protocol:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The inhibition of IDH1, both in its mutant and wild-type forms, represents a compelling strategy for inducing apoptosis in cancer cells. The underlying mechanisms are complex, involving the modulation of cellular stress pathways, mitochondrial function, and the delicate balance of pro- and anti-apoptotic proteins. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for designing effective therapeutic strategies.
Future research should continue to dissect the intricate signaling networks downstream of IDH1 inhibition. Investigating the potential for synergistic combinations of IDH1 inhibitors with other targeted therapies, such as Bcl-2 family inhibitors or agents that exacerbate oxidative or ER stress, holds significant promise for improving cancer treatment outcomes. The experimental protocols and data presented in this guide provide a solid foundation for advancing these critical research endeavors.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 3. Mutant IDH sensitizes gliomas to endoplasmic reticulum stress and triggers apoptosis via microRNA183-mediated inhibition of Semaphorin 3E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 mutant glioma initiating cells are predisposed to apoptosis under endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Isocitrate dehydrogenase 1 and 2 mutations induce BCL-2 dependence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDH1 R132H predicts sensitivity to Bcl-xL inhibition-mediated programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Treatment with a Small Molecule Mutant IDH1 Inhibitor Suppresses Tumorigenic Activity and Decreases Production of the Oncometabolite 2-Hydroxyglutarate in Human Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 14. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
An In-depth Technical Guide to the Effects of Mutant IDH1 Inhibitors on NADPH and Redox Balance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "IDH1 Inhibitor 8" is not a standardized nomenclature for a specific, publicly documented therapeutic agent. It may be a compound identifier from a specific chemical library or an internal designation. This guide will focus on the well-characterized and clinically relevant mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, primarily AGI-5198 and Ivosidenib (AG-120) , to discuss their effects on NADPH and cellular redox homeostasis.
Introduction: The Role of IDH1 in Cellular Metabolism and Redox Control
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In its wild-type (WT) form, it is localized in the cytoplasm and peroxisomes and catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2] This production of NADPH is vital for the cell's antioxidant defense system, as it is the primary reducing equivalent for regenerating reduced glutathione (GSH) and thioredoxin, which are essential for detoxifying reactive oxygen species (ROS).[3][4]
Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, are frequently found in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic (new) function to the enzyme. Instead of producing α-KG, the mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][5] This process consumes NADPH, thereby depleting the cell's primary antioxidant reserves and disrupting the redox balance.[1][4] This guide explores how inhibitors targeting this mIDH1 activity impact NADPH levels and the overall cellular redox state.
Mechanism of Action: Mutant IDH1 and Its Inhibition
The neomorphic activity of mIDH1 directly links cancer metabolism to redox stress. By consuming NADPH to fuel the production of D-2-HG, mIDH1 depletes the cellular pool of reducing equivalents necessary for antioxidant defense.[1] This leads to an accumulation of ROS and increased sensitivity to oxidative stress.[6]
Small molecule inhibitors like AGI-5198 and Ivosidenib are designed to specifically target the mutant form of the IDH1 enzyme. They bind to an allosteric site at the dimer interface of the mIDH1 protein, locking it in an inactive conformation. This prevents the binding of α-KG and NADPH, thereby blocking the production of D-2-HG. By inhibiting this NADPH-consuming reaction, these compounds are expected to restore normal NADPH levels and re-establish redox homeostasis.
References
- 1. Targeting IDH1-Mutated Malignancies with NRF2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNF7‐Mediated ROS Targets Malignant Phenotype and Radiotherapy Sensitivity in Glioma With Different IDH1 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Implications of Isocitrate Dehydrogenase Mutations and Targeted Treatment of Acute Myeloid Leukemia with Mutant Isocitrate Dehydrogenase Inhibitors—Recent Advances, Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consumption of NADPH for 2-HG Synthesis Increases Pentose Phosphate Pathway Flux and Sensitizes Cells to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Ivosidenib in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a distinct molecular subtype in a range of solid tumors, including glioma, cholangiocarcinoma, and chondrosarcoma. These somatic point mutations, most commonly at the R132 residue, confer a neomorphic (new) function to the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, driving tumorigenesis.[1][2]
Ivosidenib (formerly AG-120) is a first-in-class, potent, and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][3] While the initial query specified "(R,S)-Ivosidenib," the developed and clinically approved compound is the single (S)-enantiomer, which demonstrates the targeted inhibitory activity. This guide provides an in-depth summary of the pivotal preclinical data that characterized the mechanism, potency, and in vivo activity of Ivosidenib, establishing the scientific foundation for its clinical development in mIDH1 solid tumors.[1]
Mechanism of Action
In normal physiology, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, cancer-associated mutations in IDH1 enable the enzyme to convert α-KG into 2-HG.[4] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone lysine demethylases, leading to widespread DNA and histone hypermethylation.[2] These epigenetic alterations result in a block of cellular differentiation, promoting oncogenesis.[1][2] Ivosidenib is specifically designed to bind to and inhibit the mutant form of the IDH1 enzyme, thereby blocking the production of 2-HG and restoring normal cellular processes.[1]
In Vitro Preclinical Evaluation
The initial characterization of Ivosidenib involved assessing its potency against various mIDH1 enzymes and its effect on 2-HG production in cancer cell lines.
Quantitative Data: Enzymatic and Cellular Potency
Ivosidenib demonstrated potent and selective inhibition of various IDH1-R132 mutants at low nanomolar concentrations. The cellular activity was confirmed in the HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1-R132C mutation.
| Parameter | Target/Cell Line | Result (IC₅₀) |
| Enzymatic Inhibition | IDH1-R132H | 12 nM[3] |
| IDH1-R132C | 13 nM[3] | |
| IDH1-R132G | 8 nM[3] | |
| IDH1-R132L | 13 nM[3] | |
| IDH1-R132S | 12 nM[3] | |
| Cellular 2-HG Inhibition | HT1080 (IDH1-R132C) | 7.5 nM[5] |
Experimental Protocols
Enzymatic Inhibition Assay:
-
Enzyme: Recombinant human mIDH1 (e.g., R132H, R132C) homodimer proteins were used.
-
Substrate: α-ketoglutarate was used as the substrate for the reverse (reductive) reaction characteristic of the mutant enzyme.
-
Cofactor: NADPH was used as a cofactor.
-
Procedure: The rate of NADPH consumption was monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. Assays were performed with a range of Ivosidenib concentrations to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular 2-HG Inhibition Assay:
-
Cell Line: The human fibrosarcoma cell line HT1080, which harbors an endogenous heterozygous IDH1 R132C mutation, was utilized.[5]
-
Treatment: Cells were cultured and treated with various concentrations of Ivosidenib for a specified period (e.g., 48 hours).[3]
-
Endpoint: Following treatment, cells were harvested, and intracellular metabolites were extracted. The levels of 2-HG were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analysis: The IC₅₀ value was calculated by determining the drug concentration that caused a 50% reduction in intracellular 2-HG levels compared to vehicle-treated control cells.[5]
In Vivo Preclinical Evaluation
The efficacy of Ivosidenib in a living system was primarily evaluated using a xenograft model of human solid tumors to assess its pharmacodynamic effect on tumor 2-HG levels and its pharmacokinetic profile.
Quantitative Data: Pharmacokinetics & In Vivo Pharmacodynamics
In vivo studies in a mouse xenograft model demonstrated that orally administered Ivosidenib achieved sufficient plasma concentrations to potently inhibit 2-HG production within the tumor tissue.[1] Preclinical pharmacokinetic studies in several animal species showed favorable properties, including good absorption and a moderate to long half-life.[6]
| Study Type | Animal Model | Dose (Oral Gavage) | Key Finding |
| Pharmacodynamics | HT1080 Xenograft (BALB/c nude mice) | 50 mg/kg (single dose) | 92.0% max tumor 2-HG inhibition at ~12h[1][3][7] |
| HT1080 Xenograft (BALB/c nude mice) | 150 mg/kg (single dose) | 95.2% max tumor 2-HG inhibition at ~12h[1][3][7] | |
| Pharmacokinetics | Rat (Sprague-Dawley) | Single Dose | T½ = 5.3 - 18.5 hours[6] |
| Dog (Beagle) | Single Dose | T½ = 5.3 - 18.5 hours[6] | |
| Monkey (Cynomolgus) | Single Dose | T½ = 5.3 - 18.5 hours[6] |
Experimental Protocols
HT1080 Xenograft Model Protocol:
-
Animal Strain: Female immunodeficient mice (e.g., BALB/c nude) were used to prevent rejection of the human tumor cells.[1]
-
Cell Inoculation: HT1080 fibrosarcoma cells were cultured and then subcutaneously inoculated into the flank of each mouse.[1]
-
Tumor Establishment: Tumors were allowed to grow to a specified size, and mice were then randomized into treatment and control groups.
-
Drug Administration: Ivosidenib was formulated for oral administration and delivered by gavage as a single dose (e.g., 50 or 150 mg/kg) or in a chronic dosing schedule for tumor growth inhibition studies.[1][7] The control group received the vehicle solution.[1]
-
Pharmacodynamic Assessment: At various time points post-dose, cohorts of mice were euthanized. Tumors and plasma were collected.[1][7] The concentration of 2-HG in the tumor and the concentration of Ivosidenib in both plasma and tumor were quantified by LC-MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1][6]
Preclinical Rationale for Immuno-Oncology Combinations
Beyond its direct effects on cell differentiation, preclinical evidence suggests that mIDH1 activity reshapes the tumor microenvironment (TME) to promote immune evasion. The accumulation of 2-HG has been shown to suppress T-cell activity and recruitment. Specifically, 2-HG can lead to the silencing of pathways like cGAS-STING-IRF3, which are critical for innate immune sensing and the subsequent release of cytokines/chemokines needed to attract CD8+ T-cells.
Preclinical models have demonstrated that inhibition of mIDH1 can reverse this immunosuppressive state, restore anti-tumor immunity, and reduce tumor growth. This provided a strong rationale for investigating Ivosidenib in combination with immune checkpoint inhibitors in clinical trials.
Conclusion
The comprehensive preclinical evaluation of Ivosidenib provided compelling evidence of its intended mechanism of action and on-target activity. In vitro studies established its high potency and selectivity for IDH1-R132 mutants.[3] Subsequent in vivo xenograft models demonstrated that oral administration of Ivosidenib leads to robust and dose-dependent suppression of the oncometabolite 2-HG in solid tumors.[1] Favorable pharmacokinetic properties were also established across multiple species.[6] Together, these foundational preclinical data provided a clear and strong rationale for the successful clinical development of Ivosidenib as a targeted therapy for patients with mIDH1-positive solid tumors.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Nuclear Receptor 4A1 (NR4A1) Antagonism and its Indirect Influence on Isocitrate Dehydrogenase 1 (IDH1)
Disclaimer: Based on current scientific literature, "IDH1 Inhibitor 8" is characterized as an inhibitor of isocitrate dehydrogenase 1 (IDH1). There is no direct evidence to suggest it functions as a nuclear receptor 4A1 (NR4A1) antagonist. This guide will focus on established NR4A1 antagonists, using the prototypical compound 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH, also known as CDIM8) as a representative molecule. We will explore its mechanism of action as an NR4A1 antagonist and detail the downstream consequences, which include the indirect regulation of IDH1 expression.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NR4A1 signaling pathway.
Introduction to NR4A1 as a Therapeutic Target
Nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a critical role in cellular proliferation, survival, and metabolism.[1] In many solid tumors, including those of the breast, colon, lung, and pancreas, NR4A1 is overexpressed and exhibits pro-oncogenic activity.[1][2] It functions by regulating the expression of genes involved in key cancer-related pathways. Consequently, the development of NR4A1 antagonists represents a promising strategy for cancer therapy.[1]
Bis-indole-derived compounds (C-DIMs) have been identified as ligands that bind to NR4A1 and act as antagonists.[2] DIM-C-pPhOH (CDIM8) is a well-characterized member of this class and serves as a valuable tool for studying the effects of NR4A1 inhibition.[1][2]
The Link Between NR4A1 and IDH1
While distinct targets, NR4A1 and IDH1 are functionally connected. NR4A1 is known to regulate the expression of isocitrate dehydrogenase 1 (IDH1) and thioredoxin domain-containing 5 (TXNDC5).[1][3] These proteins help maintain low levels of reactive oxygen species (ROS).[1] By antagonizing NR4A1, compounds like DIM-C-pPhOH lead to decreased expression of IDH1. This disruption of redox homeostasis is a key part of the anti-cancer mechanism of NR4A1 antagonists.[1]
Quantitative Data for NR4A1 Antagonists
The following tables summarize the quantitative data for the NR4A1 antagonist DIM-C-pPhOH (CDIM8) and its more potent "buttressed" analogs.
Table 1: Binding Affinity and In Vitro Efficacy of NR4A1 Antagonists
| Compound | Binding Affinity (Kd) for NR4A1 | Cell Line | IC50 for Cell Proliferation | Reference |
| DIM-C-pPhOH (CDIM8) | 0.10 µM | RKO (colon cancer) | 21.2 µM | [1][4] |
| SW480 (colon cancer) | 21.4 µM | [4] | ||
| ACHN (renal cancer) | 13.6 µM | [5] | ||
| 786-O (renal cancer) | 13.0 µM | [5] | ||
| DIM-C-pPhOH-3-Cl-5-OCH3 | Not specified | MDA-MB-231 (breast cancer) | ~2-5 µM | [6] |
| SKBR3 (breast cancer) | ~2-5 µM | [6] |
Table 2: In Vivo Efficacy of NR4A1 Antagonists
| Compound | Animal Model | Cell Line Xenograft | Dose | Tumor Growth Inhibition | Reference |
| DIM-C-pPhOH (CDIM8) | Athymic Nude Mice | ACHN (renal cancer) | 30 mg/kg/day | Significant inhibition | [5][7] |
| Athymic Nude Mice | MDA-MB-231 (breast cancer) | 15-30 mg/kg/day | 30-60% | [6] | |
| DIM-3-Br-5-OCF3 | C57BL/6 Mice | MC-38 (colon cancer) | 2.5 and 7.5 mg/kg/day | Significant inhibition | [8] |
| DIM-3,5-Cl2 | C57BL/6 Mice | MC-38 (colon cancer) | 2.5 and 7.5 mg/kg/day | Significant inhibition | [8] |
| 3,5-disubstituted analogs | Athymic Nude Mice | MDA-MB-231 (breast cancer) | ≤ 1 mg/kg/day | Potent inhibition | [9] |
Signaling Pathways and Mechanisms of Action
Antagonism of NR4A1 by compounds like DIM-C-pPhOH disrupts multiple pro-oncogenic signaling pathways. The primary mechanism involves the induction of reactive oxygen species (ROS) and subsequent inhibition of the mTOR pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (XTT-based)
This protocol is used to determine the effect of NR4A1 antagonists on cancer cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1.5 x 104 cells per well and allow them to attach for 24 hours.[10]
-
Replace the medium with one containing 2.5% charcoal-stripped fetal bovine serum.
-
Treat the cells with various concentrations of the NR4A1 antagonist (e.g., DIM-C-pPhOH) or vehicle control (DMSO).[10]
-
After the desired incubation period (e.g., 24 hours), add XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Protocol:
-
Culture cells to a density of approximately 1 x 106 cells/mL.
-
Treat cells with the NR4A1 antagonist or vehicle control for the desired time.
-
Harvest both adherent and floating cells, and wash twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[12]
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI) or DAPI.[11][12][13]
-
Incubate at room temperature for 10-15 minutes in the dark.[13]
-
Analyze the samples by flow cytometry as soon as possible.[12]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for mTOR Signaling Pathway
This protocol is used to detect changes in the phosphorylation status and expression of key proteins in the mTOR signaling cascade.
Protocol:
-
Cell Lysis: Treat cells with the NR4A1 antagonist. Lyse the cells in RIPA buffer or 1X SDS sample buffer.[14][15][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel (a 6-7.5% gel is suitable for large proteins like mTOR).[17]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or 3-5% BSA in TBST for 1-2 hours at room temperature.[14][17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, 70S6K, S6RP, and 4EBP1 overnight at 4°C.[14][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[15]
In Vivo Xenograft Tumor Model
This protocol outlines a typical procedure to evaluate the anti-tumor efficacy of NR4A1 antagonists in an animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1.5 x 106 Hec-1B cells) mixed with Matrigel into the flank of female athymic nude mice.[7][18]
-
Tumor Growth: Allow the tumors to grow until they are palpable (approximately 7 days).[7]
-
Randomization and Dosing: Randomize the mice into control and treatment groups. Administer the NR4A1 antagonist (e.g., 30 mg/kg/day of DIM-C-pPhOH) or vehicle (e.g., corn oil) daily by oral gavage.[7]
-
Monitoring: Measure tumor dimensions with calipers and body weight twice a week for the duration of the study.[7]
-
Endpoint: At the end of the study (e.g., 50 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot).[7]
Conclusion
NR4A1 is a promising therapeutic target in oncology. Antagonists such as the bis-indole-derived compound DIM-C-pPhOH effectively inhibit cancer cell growth and survival by targeting multiple pro-oncogenic pathways. A key mechanism of action involves the downregulation of IDH1, leading to increased ROS and subsequent inhibition of mTOR signaling. The experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation of novel NR4A1 antagonists. Further development of more potent and specific NR4A1 inhibitors holds significant potential for the treatment of various cancers.
References
- 1. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor 4A1 (NR4A1) as a Drug Target for Renal Cell Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. Xenograft Study: [bio-protocol.org]
Beyond the Primary Target: A Technical Examination of the Cellular Targets of IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cellular targets of isocitrate dehydrogenase 1 (IDH1) inhibitors beyond their intended primary target. While highly effective in inhibiting the mutant IDH1 enzyme, a comprehensive understanding of their broader cellular interactions is crucial for predicting efficacy, understanding potential side effects, and guiding future drug development. This document summarizes key quantitative data on off-target effects, provides detailed experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction to IDH1 Inhibition and Off-Target Effects
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme, and its mutations are frequently observed in several cancers, including glioma and acute myeloid leukemia. These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis.[1][2] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy.[1]
The specificity of these inhibitors is a critical aspect of their therapeutic profile. While many IDH1 inhibitors demonstrate high selectivity for the mutant enzyme over its wild-type counterpart and other related enzymes, some have been shown to interact with other cellular proteins, notably protein kinases. Understanding these off-target interactions is essential for a complete assessment of the inhibitor's biological activity.
This guide focuses on presenting available data for various classes of IDH1 inhibitors, with a specific emphasis on compounds that have been investigated for their off-target effects. Due to the ambiguity of the designation "IDH1 Inhibitor 8" in scientific literature, this document will address off-target profiles of representative IDH1 inhibitors for which such data is available.
Quantitative Analysis of Off-Target Interactions
The following tables summarize the quantitative data on the off-target activity of different classes of IDH1 inhibitors.
Butylphenyl Sulfonamide IDH1 Inhibitors: Off-Target Kinase Activity
A study investigating the polypharmacological landscape of butylphenyl sulfonamide IDH1 inhibitors, TOS-1 and TOS-2, revealed significant off-target activity against several non-receptor tyrosine kinases.[3][4]
Table 1: Off-Target Kinase Inhibition Profile of Butylphenyl Sulfonamide IDH1 Inhibitors (TOS-1 and TOS-2)
| Target Kinase | TOS-1 IC50 (µM) | TOS-2 IC50 (µM) | Imatinib IC50 (µM) | Axitinib IC50 (µM) |
| ABL1 | 10.35 | 12.65 | 0.02 | 0.02 |
| ABL1 T315I | >50 | >50 | >50 | 0.25 |
| BTK | 14.55 | 17.26 | >50 | 0.01 |
| BRK | >50 | >50 | >50 | 0.01 |
| CSK | >50 | >50 | >50 | >50 |
| FYN | 17.15 | 22.19 | >50 | 0.01 |
| LCK | >50 | >50 | >50 | 0.01 |
| LYN | >50 | >50 | >50 | 0.01 |
| SRC | >50 | >50 | >50 | 0.01 |
| YES | >50 | >50 | >50 | 0.01 |
Data sourced from Malarz et al., 2020.[3]
3-Aryl-4-indolyl-maleimide IDH1 Inhibitors: High Selectivity Profile
A series of 3-aryl-4-indolyl-maleimide IDH1/R132H inhibitors, including compound 7h , were reported to be highly selective against wild-type IDH1 and other dehydrogenases. While the publication states high selectivity, specific IC50 values for the off-targets were not provided in the primary text.[5] The reported on-target IC50 for compound 7h against IDH1/R132H is 0.04 µM.
Table 2: Qualitative Selectivity of 3-Aryl-4-indolyl-maleimide IDH1 Inhibitor (Compound 7h)
| Target | Selectivity |
| IDH1/WT | Highly Selective |
| IDH2/WT | Highly Selective |
| GDH (Glutamate Dehydrogenase) | Highly Selective |
| GK (Glycerol Kinase) | Highly Selective |
| FBP (Fructose-1,6-bisphosphatase) | Highly Selective |
Information sourced from Liu et al., 2019.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential impact of off-target kinase inhibition by certain IDH1 inhibitors and the general workflow for assessing such activities.
Caption: Off-target inhibition of ABL1 and BTK by certain IDH1 inhibitors.
Caption: General workflow for identifying off-target kinase interactions.
Experimental Protocols
This section details the methodologies used in the cited studies to identify and quantify off-target interactions.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is based on the methodology used to assess the off-target kinase activity of butylphenyl sulfonamide IDH1 inhibitors.[3][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., TOS-1, TOS-2)
-
Recombinant human kinases (e.g., ABL1, BTK, etc.)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
IDH1 and Off-Target Dehydrogenase/Enzyme Activity Assays
This protocol describes a general method for assessing the selectivity of IDH1 inhibitors against other metabolic enzymes, as was qualitatively described for the 3-aryl-4-indolyl-maleimide series.[5]
Objective: To assess the inhibitory activity of a test compound against IDH1 (wild-type and mutant) and other enzymes like IDH2, GDH, GK, and FBP.
Materials:
-
Test compound
-
Recombinant human IDH1-R132H, IDH1-WT, IDH2-WT, GDH, GK, and FBP enzymes
-
Substrates: α-ketoglutarate (for mutant IDH1), isocitrate (for wild-type IDH1/IDH2), glutamate (for GDH), glycerol (for GK), fructose-1,6-bisphosphate (for FBP)
-
Cofactors: NADPH (for mutant IDH1), NADP+ (for wild-type IDH1/IDH2), NAD+ (for GDH), ATP (for GK)
-
Assay buffer (specific to each enzyme)
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in a suitable buffer.
-
In a 96-well plate, add the respective enzyme, its substrate, and cofactors.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction and monitor the change in absorbance at 340 nm (for reactions involving NADPH/NADP+ or NADH/NAD+) or use a coupled enzymatic reaction to produce a colorimetric or fluorescent readout.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition and, if applicable, the IC50 value.
Conclusion
The development of targeted therapies like IDH1 inhibitors represents a significant advancement in cancer treatment. However, a thorough characterization of their full cellular interaction profile is paramount. The data presented in this guide highlight that while some IDH1 inhibitors exhibit a high degree of selectivity, others, such as the butylphenyl sulfonamides, can interact with off-target proteins like tyrosine kinases. This off-target activity could contribute to both the therapeutic efficacy and the potential side effects of these compounds.
Researchers and drug development professionals should consider a comprehensive off-target profiling strategy, such as broad kinase screening, as a standard component of the preclinical evaluation of novel IDH1 inhibitors. This will enable a more complete understanding of their mechanism of action and facilitate the development of next-generation inhibitors with improved selectivity and safety profiles.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
Methodological & Application
How to dissolve and store "IDH1 Inhibitor 8" for experiments
Application Notes and Protocols for IDH1 Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution, storage, and handling of this compound for experimental use. Adherence to these protocols is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Product Information and Properties
This compound is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the mutant forms implicated in various cancers.[1][2][3] The compound's physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₂ClF₃N₆O₃ | [1][4] |
| Molecular Weight | 582.96 g/mol | [1][4] |
| Appearance | White to off-white solid | [1][4] |
| CAS Number | 1448346-63-1 | [1][4] |
| Purity | >98.0% | [2] |
Dissolution Protocol
Proper dissolution is critical for achieving an accurate and effective concentration of the inhibitor in your experiments.
Recommended Solvent
The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .
Solubility Data
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 171.54 mM) | Use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[1][4] |
Step-by-Step Protocol for Preparing a 10 mM Stock Solution
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.83 mg of this compound in 1 mL of DMSO. Use the following formula for different volumes:
-
Mass (mg) = 10 (mM) * Volume (mL) * 0.58296 (mg/mL)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][4]
Table 3: Stock Solution Preparation Examples
| Desired Stock Concentration | Mass of Inhibitor (for 1 mL) | Volume of DMSO |
| 1 mM | 0.58 mg | 1 mL |
| 5 mM | 2.91 mg | 1 mL |
| 10 mM | 5.83 mg | 1 mL |
| 50 mM | 29.15 mg | 1 mL |
Storage and Stability
Correct storage is vital to maintain the inhibitor's chemical integrity and biological activity over time.
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Storage Conditions |
| Solid Powder | 4°C | As specified by the manufacturer | Protect from light.[1][2] Keep container tightly sealed in a dry, cool, and well-ventilated area.[6][7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light.[1][4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light.[1][4] |
Important Handling Precautions:
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. Use aliquots for single experiments.[1][4]
-
Light Sensitivity: The compound should be protected from light during storage.[1][4]
-
Safety: Handle the compound and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
Experimental Protocols: Preparing Working Solutions
The stock solution must be further diluted to the final working concentration in your experimental medium (e.g., cell culture medium).
Protocol for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into your cell culture medium to achieve the desired final concentration.
-
Example: To make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically kept below 0.5%. It is recommended to run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.[5]
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to your cells.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted aqueous solutions.
Caption: Experimental workflow for preparing and using this compound.
Signaling Pathway Context
This compound targets a key pathway in cancer metabolism. Understanding this pathway is essential for experimental design and data interpretation.
-
Normal Function: Wild-type IDH1 is an enzyme in the cytoplasm that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[8]
-
Mutant IDH1 Function: In certain cancers, a mutation in the IDH1 gene confers a new enzymatic function (neomorphic activity). This mutant enzyme converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[3][9]
-
Oncogenic Effect: The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations (hypermethylation) that block cellular differentiation and promote tumorigenesis.[3][10]
-
Mechanism of Inhibition: this compound specifically blocks the activity of mutant IDH1, thereby preventing the production of 2-HG. This restores normal epigenetic regulation, induces differentiation of cancer cells, and inhibits tumor progression.[3]
Caption: Simplified signaling pathway of mutant IDH1 and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. I-8, a novel inhibitor of mutant IDH1, inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IDH1 Inhibitor 2 | Dehydrogenase | TargetMol [targetmol.com]
- 6. This compound|1448346-63-1|MSDS [dcchemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-120 Racemate in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AG-120 (Ivosidenib) racemate, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in the treatment of Acute Myeloid Leukemia (AML) cell lines. This document includes a summary of effective concentrations, detailed experimental protocols for key assays, and a description of the underlying signaling pathway.
Introduction
AG-120 (Ivosidenib) is a first-in-class, orally available small-molecule inhibitor of the mutant IDH1 enzyme.[1] Somatic mutations in the IDH1 gene, most commonly at the R132 residue, are found in 6-10% of AML patients.[2] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including the TET family of DNA demethylases, resulting in epigenetic alterations that block cellular differentiation and promote leukemogenesis. AG-120 selectively inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation in AML cells.[3]
Quantitative Data Summary
The following table summarizes the effective concentrations of AG-120 in various in vitro and ex vivo settings. This data is crucial for designing experiments to evaluate the efficacy of AG-120 in AML cell lines and primary patient samples.
| Cell Line/System | IDH1 Mutation | Parameter Measured | Effective Concentration (AG-120) | Reference |
| TF-1 | R132H | Cell Proliferation Inhibition | IC50: 40-50 nM | [3] |
| Various | R132H, R132C, R132G, R132L, R132S | Enzyme Inhibition | IC50: 8-13 nM | [4] |
| HT1080 (Chondrosarcoma) | R132C | 2-HG Reduction | IC50: 7.5 nM | [5] |
| Primary AML Patient Samples | R132H, R132C | 2-HG Reduction & Differentiation | 0.5 µM, 1.0 µM, 5.0 µM | [5] |
Signaling Pathway
The mechanism of action of AG-120 involves the inhibition of the mutant IDH1 enzyme and the subsequent reversal of its downstream oncogenic effects. The signaling pathway is depicted in the diagram below.
Experimental Protocols
Detailed protocols for assessing the effects of AG-120 on AML cell lines are provided below.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of AG-120.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[6] This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
Materials:
-
IDH1-mutant AML cell line (e.g., TF-1)
-
Complete culture medium
-
AG-120 racemate, dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to the mid-log phase of growth.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of AG-120 in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the desired concentrations of AG-120 to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Protocol:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each AG-120 concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the AG-120 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is a generalized procedure based on standard Annexin V staining protocols for flow cytometry. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
Materials:
-
IDH1-mutant AML cell line
-
Complete culture medium
-
AG-120 racemate, dissolved in DMSO
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells in 6-well plates at a density of 0.5 x 10⁶ to 1 x 10⁶ cells/mL in complete culture medium.
-
Treat the cells with the desired concentrations of AG-120 and a vehicle control (DMSO) for the specified duration (e.g., 48-72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only) controls.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late) for each treatment condition.
-
Protocol 3: Myeloid Differentiation Assay (CD11b and CD14 Staining by Flow Cytometry)
This protocol describes the assessment of myeloid differentiation by measuring the expression of the cell surface markers CD11b and CD14, which are upregulated as myeloid cells mature.
Materials:
-
IDH1-mutant AML cell line
-
Complete culture medium
-
AG-120 racemate, dissolved in DMSO
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-human CD11b and anti-human CD14
-
Isotype control antibodies corresponding to the CD11b and CD14 antibodies
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells in 6-well plates at a density of 0.2 x 10⁶ to 0.5 x 10⁶ cells/mL in complete culture medium.
-
Treat the cells with the desired concentrations of AG-120 and a vehicle control (DMSO) for an extended period to allow for differentiation (e.g., 6-10 days). Change the medium with fresh AG-120 every 2-3 days.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add the fluorochrome-conjugated anti-CD11b and anti-CD14 antibodies at the manufacturer's recommended concentration.
-
In separate tubes, stain cells with the corresponding isotype control antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Set up appropriate compensation and gates using unstained and single-stained controls.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the cell population of interest based on forward and side scatter.
-
Use the isotype controls to set the gates for positive staining.
-
Quantify the percentage of cells positive for CD11b and/or CD14 in each treatment condition.
-
The mean fluorescence intensity (MFI) can also be used to quantify the level of marker expression.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monocyte-macrophage differentiation of acute myeloid leukemia cell lines by small molecules identified through interrogation of the Connectivity Map database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 8. promega.com [promega.com]
Application Notes and Protocols: Assessing Downstream Effects of IDH1 Inhibitor 8 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). This accumulation drives oncogenesis through epigenetic dysregulation and altered cellular signaling. "IDH1 Inhibitor 8" is a novel, potent inhibitor of mutant IDH1, demonstrating significant promise in reducing 2-HG levels, reversing epigenetic modifications, and inducing cancer cell differentiation.[1] This document provides detailed protocols for utilizing Western blotting to assess the downstream effects of "this compound" on key signaling pathways, offering a robust method to evaluate its therapeutic efficacy.
Introduction to IDH1 Signaling
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] Mutant IDH1 gains a new function, converting α-KG to 2-HG.[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases.[1][4] This leads to widespread hypermethylation of histones and DNA, altering gene expression and blocking cellular differentiation.[1][4]
Key downstream pathways affected by mutant IDH1 and subsequently by its inhibition include:
-
Histone Methylation: Increased levels of repressive histone marks, such as H3K9me3, are observed in IDH1-mutant cells.[1][5]
-
HIF-1α Signaling: Under normal conditions, α-KG is a cofactor for prolyl hydroxylases that target Hypoxia-Inducible Factor 1α (HIF-1α) for degradation. Reduced α-KG and subsequent inhibition of these hydroxylases in IDH1-mutant cells can lead to the stabilization and activation of HIF-1α, promoting tumor cell survival and angiogenesis.[6][7]
-
PI3K/AKT/mTOR Pathway: Several studies have implicated mutant IDH1 in the activation of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation, growth, and survival.[8][9][10][11]
"this compound" is designed to specifically target the mutant IDH1 enzyme, thereby reducing 2-HG production and restoring normal cellular function. Western blotting provides a direct and quantitative method to measure the inhibitor's impact on the protein expression and phosphorylation status of key players in these downstream pathways.
Signaling Pathway and Experimental Workflow
Caption: Mutant IDH1 signaling pathway and the point of intervention by this compound.
Caption: General workflow for Western blot analysis.
Experimental Protocols
A. Cell Culture and Treatment
-
Culture IDH1-mutant cancer cell lines (e.g., U87-MG, HT1080) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
B. Protein Extraction
1. Whole-Cell Lysates (for AKT, mTOR, and their phosphorylated forms):
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microfuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the whole-cell protein extract.
2. Nuclear Extracts (for HIF-1α):
- Wash cells with ice-cold PBS.
- Use a commercial nuclear extraction kit or a hypotonic buffer lysis followed by a high-salt nuclear extraction buffer.
- Centrifuge to pellet the nuclei, then lyse the nuclei to release nuclear proteins.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to clarify the nuclear extract.
3. Histone Extraction (for H3K9me3):
- Wash cells with ice-cold PBS.
- Lyse cells in a hypotonic buffer and pellet the nuclei.
- Resuspend the nuclear pellet in a high-salt buffer to extract histones.
- Alternatively, use an acid extraction method with 0.2 M sulfuric acid.
- Precipitate histones with trichloroacetic acid and wash with acetone.
C. Western Blotting Protocol
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH, or total Histone H3).
Data Presentation
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Function/Pathway | Recommended Dilution | Supplier (Example Cat. No.) |
| IDH1 Pathway | ||||
| Total IDH1 | - | Target Engagement | 1:1000 | Cell Signaling Technology (#3997) |
| Histone Methylation | ||||
| H3K9me3 | - | Repressive Histone Mark | 1:1000 - 1:2000 | Abcam (ab8898) |
| Total Histone H3 | - | Loading Control | 1:5000 | Abcam (ab1791) |
| HIF-1α Pathway | ||||
| HIF-1α | - | Hypoxia Response | 1:500 - 1:1000 | Novus Biologicals (NB100-479) |
| PI3K/AKT/mTOR Pathway | ||||
| p-AKT | Ser473 | Pathway Activation | 1:1000 | Cell Signaling Technology (#4060) |
| Total AKT | - | Pathway Component | 1:1000 | Cell Signaling Technology (#9272) |
| p-mTOR | Ser2448 | Pathway Activation | 1:1000 | Cell Signaling Technology (#5536) |
| Total mTOR | - | Pathway Component | 1:1000 | Cell Signaling Technology (#2983) |
| p-4E-BP1 | Thr37/46 | mTORC1 Substrate | 1:1000 | Cell Signaling Technology (#2855) |
| Total 4E-BP1 | - | Pathway Component | 1:1000 | Cell Signaling Technology (#9644) |
| Loading Controls | ||||
| β-actin | - | Cytosolic Loading Control | 1:5000 | Santa Cruz Biotechnology (sc-47778) |
| GAPDH | - | Cytosolic Loading Control | 1:5000 | Cell Signaling Technology (#5174) |
Table 2: Expected Outcomes Following Treatment with this compound
| Target Protein | Expected Change in Protein Level | Rationale |
| H3K9me3 | Decrease | Inhibition of 2-HG production restores histone demethylase activity.[1] |
| HIF-1α | Decrease | Increased α-KG levels promote HIF-1α degradation.[6][7] |
| p-AKT (Ser473) | Decrease | Reversal of mutant IDH1-mediated activation of the PI3K/AKT pathway.[9] |
| p-mTOR (Ser2448) | Decrease | Downstream effect of reduced AKT activation.[9] |
| p-4E-BP1 (Thr37/46) | Decrease | Downstream effect of reduced mTORC1 activity.[10] |
Conclusion
The Western blot protocols outlined in this document provide a comprehensive framework for elucidating the molecular effects of "this compound." By quantifying changes in key downstream signaling proteins, researchers can effectively assess the inhibitor's ability to reverse the oncogenic consequences of mutant IDH1. This information is crucial for the preclinical and clinical development of novel targeted therapies for IDH1-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene of the month: IDH1 | Journal of Clinical Pathology [jcp.bmj.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Registered report: IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbs.com [ijbs.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Effect of the IDH1 inhibitor combined with hypomethylating agents on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2-HG Levels Post-Treatment with IDH1 Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] The accumulation of D-2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][3]
IDH1 inhibitors are a class of targeted therapies designed to specifically inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular function.[4][5] "IDH1 Inhibitor 8" is a small molecule inhibitor of mutant IDH1.[6][7] Monitoring the levels of 2-HG in response to treatment with this compound is a critical step in evaluating its efficacy and understanding its mechanism of action.
These application notes provide a comprehensive overview and detailed protocols for the accurate measurement of 2-HG levels in biological samples following treatment with this compound.
Product Information: this compound
While detailed public data on the in vitro potency of "this compound" is limited, a novel mutant IDH1 inhibitor designated as "I-8" has been described.[6] For the purpose of these protocols, we will provide representative data from other well-characterized mutant IDH1 inhibitors. It is crucial for researchers to determine the optimal concentration and treatment duration for "this compound" in their specific cell models.
Table 1: Properties of this compound and Representative Mutant IDH1 Inhibitors
| Feature | This compound | Ivosidenib (AG-120) | AGI-5198 |
| CAS Number | 1448346-63-1 | 1448347-49-6 | 1355326-35-0 |
| Molecular Formula | C28H22ClF3N6O3 | C28H22F3N5O3 | C25H26N6O |
| Molecular Weight | 582.96 g/mol | 553.52 g/mol | 438.52 g/mol |
| Target | Mutant IDH1 | Mutant IDH1 (R132H, R132C, etc.) | Mutant IDH1 (R132H, R132C) |
| IC50 (R132H) | Data not publicly available | ~12 nM | 70 nM[3][8] |
| IC50 (R132C) | Data not publicly available | ~30 nM | 160 nM[3][8] |
| Typical Cell-Based Assay Concentration | To be determined by user | 0.1 - 10 µM | 0.1 - 10 µM |
| In Vivo Dosage (Reported for "I-8") | 150 mg/kg (oral administration)[6] | 500 mg daily (human) | Not applicable |
Signaling Pathway
Mutant IDH1 utilizes NADPH to reduce α-ketoglutarate to D-2-hydroxyglutarate. The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. IDH1 inhibitors block this process, leading to a reduction in 2-HG levels.
Caption: IDH1 Inhibition Pathway
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines harboring an IDH1 mutation (e.g., HT1080, U87-MG engineered to express mutant IDH1) with this compound.
Materials:
-
IDH1-mutant cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Cell culture plates (6-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Seed the IDH1-mutant cells in the appropriate cell culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10 µM) to determine the optimal concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment time.
-
Sample Collection: After incubation, collect both the cell culture supernatant and the cell lysate for 2-HG measurement.
Measurement of 2-HG Levels using a Fluorometric Enzymatic Assay
This protocol is based on the principle of the enzymatic conversion of D-2-HG to α-KG by D-2-hydroxyglutarate dehydrogenase (D2HGDH), which is coupled to the reduction of a fluorescent probe.
Materials:
-
D-2-Hydroxyglutarate Assay Kit (e.g., from Sigma-Aldrich, Abcam)
-
Collected cell culture supernatant and/or cell lysates
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)
Protocol:
-
Sample Preparation:
-
Supernatant: Centrifuge the collected supernatant to remove any cellular debris.
-
Cell Lysate: Lyse the cells using the buffer provided in the assay kit or a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Deproteinization of the samples may be required and can be achieved by perchloric acid precipitation followed by neutralization with KOH.
-
-
Standard Curve Preparation: Prepare a D-2-HG standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.
-
Assay Reaction:
-
Add samples and standards to the wells of the 96-well plate.
-
Prepare the reaction mix containing the D2HGDH enzyme and the fluorescent probe.
-
Add the reaction mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of 2-HG in the samples from the curve.
Table 2: Representative Data for 2-HG Measurement using a Fluorometric Assay
| Treatment | Concentration (µM) | 2-HG Level (nmol/10^6 cells) | % Inhibition of 2-HG |
| Vehicle (DMSO) | - | 15.2 ± 1.8 | 0% |
| IDH1 Inhibitor | 0.1 | 10.5 ± 1.2 | 30.9% |
| IDH1 Inhibitor | 1.0 | 3.1 ± 0.5 | 79.6% |
| IDH1 Inhibitor | 10.0 | 0.8 ± 0.2 | 94.7% |
Note: Data are representative and should be generated by the user for this compound.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for assessing the effect of this compound and the logical relationship of the assay.
Caption: Experimental Workflow
Caption: Assay Logic
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Contaminated reagents or samples. | Use fresh reagents. Ensure proper sample preparation, including deproteinization if necessary. |
| Low signal or no signal | Inactive enzyme or probe. Incorrect wavelength settings. Low 2-HG levels in samples. | Check the expiration dates of the assay kit components. Verify the settings on the microplate reader. Concentrate the samples or increase the amount of sample per well. |
| Inconsistent results | Pipetting errors. Temperature fluctuations during incubation. | Use calibrated pipettes and practice good pipetting technique. Ensure a stable incubation temperature. |
| No effect of this compound | Inhibitor is not potent at the concentrations tested. Cells are resistant to the inhibitor. | Perform a wider dose-response curve. Verify the IDH1 mutation status of the cell line. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the impact of this compound on 2-HG levels. Accurate and reproducible measurement of this oncometabolite is essential for the preclinical evaluation of this and other novel IDH1 inhibitors. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. tibsovo.com [tibsovo.com]
- 5. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-8, a novel inhibitor of mutant IDH1, inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDH1 Inhibitors in Leukemia Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are significant drivers in several cancers, including acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic function, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET2, leading to global DNA and histone hypermethylation.[1] This epigenetic dysregulation ultimately blocks the differentiation of myeloid cells, contributing to leukemogenesis.[3][5]
Small-molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. These inhibitors block the production of 2-HG, thereby reversing the epigenetic block and inducing leukemic cells to differentiate.[1][3] This document provides detailed application notes and protocols for utilizing IDH1 inhibitors, exemplified by compounds such as Ivosidenib (AG-120), to study cellular differentiation in IDH1-mutant leukemia cells. The term "IDH1 Inhibitor 8" is used here as a representative placeholder for this class of compounds.
Mechanism of Action: Reversing the Differentiation Block
The primary mechanism of IDH1 inhibitors in leukemia is the induction of cellular differentiation. By lowering intracellular 2-HG levels, these compounds restore the function of enzymes like TET2, leading to a reversal of the hypermethylation patterns caused by the mutant IDH1 protein.[1] This allows for the normal expression of genes involved in myeloid differentiation, prompting leukemic blasts and stem-like cells to mature into granulocytes.[1]
Caption: Signaling pathway of mutant IDH1 and its inhibitor in leukemia.
Data Presentation
Table 1: Potency of Selected IDH1 Inhibitors
| Inhibitor Name | Target | Cell-Based EC50 (2-HG Reduction) | Notes |
| Ivosidenib (AG-120) | IDH1-R132 mutants | ~60 nM | FDA-approved for IDH1-mutant AML.[5][6] |
| GSK864 | IDH1-R132C | 320 nM | Developed for in vivo studies with improved pharmacokinetic properties.[1] |
| AGI-14100 | IDH1 mutants | Not specified | Orally available inhibitor used in preclinical xenograft models.[7] |
| BAY1436032 | IDH1 mutants | Not specified | Investigated in combination with azacitidine.[2] |
Table 2: Clinical Efficacy of Ivosidenib in IDH1-Mutant AML
| Patient Population | Treatment | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | Median Overall Survival (OS) | Citation |
| Relapsed/Refractory AML | Ivosidenib Monotherapy | 41.6% | 33% | 8.8 months | [6][8] |
| Newly Diagnosed AML (unfit for intensive chemo) | Ivosidenib + Azacitidine | ~50% (CR) | - | 24 months | [9] |
| Newly Diagnosed AML (unfit for intensive chemo) | Azacitidine + Placebo | 15% (CR) | - | 7.9 months | [9] |
Experimental Protocols
Protocol 1: In Vitro Differentiation Assay of IDH1-Mutant AML Cells
This protocol details the treatment of IDH1-mutant leukemia cells with an IDH1 inhibitor and subsequent analysis of myeloid differentiation markers by flow cytometry.
Materials:
-
IDH1-mutant AML cell line (e.g., MOLM-14 engineered with IDH1-R132C) or primary patient-derived AML cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (e.g., Ivosidenib, dissolved in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
FACS Buffer (PBS with 2% FBS, 0.1% Sodium Azide).
-
Fluorochrome-conjugated antibodies (e.g., anti-CD11b, anti-CD14).
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed IDH1-mutant AML cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Inhibitor Treatment: Add this compound to the desired final concentrations (e.g., a dose-response range from 10 nM to 1 µM). Include a DMSO-only vehicle control.
-
Incubation: Culture the cells for 7-14 days. Ex vivo treatment of primary AML samples may induce a proliferative burst followed by differentiation.[7]
-
Cell Harvesting: After the incubation period, collect cells by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies for myeloid differentiation markers (e.g., CD11b, CD14) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the percentage of cells expressing the differentiation markers.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Precise Therapy for Leukemia – IDH1 Inhibitors [synapse.patsnap.com]
- 5. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivosidenib Plus Chemotherapy to Treat AML with IDH1 Mutation - NCI [cancer.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with IDH1 Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including acute myeloid leukemia (AML) and glioma.[1] These mutations lead to a neomorphic enzymatic activity, causing the overproduction of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, which ultimately impairs cell differentiation and promotes tumorigenesis.[1][2]
IDH1 Inhibitor 8 (also known as compound I-8) is a novel, potent, and selective inhibitor of mutant IDH1.[2][3] By specifically targeting the mutated IDH1 enzyme, this compound blocks the production of 2-HG, thereby reducing histone methylation levels and inducing cellular differentiation.[2][3] These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for assessing cellular differentiation and other key cellular parameters at the single-cell level.
Mechanism of Action of Mutant IDH1 and Inhibition by this compound
Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone demethylases, leading to hypermethylation of histones and a subsequent block in cellular differentiation. This compound allosterically binds to the mutant IDH1 enzyme, blocking its neomorphic activity and reducing 2-HG levels. This restores the function of histone demethylases, reverses the hypermethylation state, and allows for the expression of genes that drive cellular differentiation.
Caption: Signaling pathway of mutant IDH1 and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on cellular processes. While specific quantitative flow cytometry data for this compound is not extensively available in the public domain, the table includes findings from the primary literature describing its characterization. This data can be further quantified using the protocols provided below.
| Parameter | Cell Type | Treatment Condition | Observed Effect | Reference |
| 2-HG Production | Engineered and endogenous IDH1 mutant cells | In vitro treatment | Specific inhibition of 2-HG production | [2] |
| Histone Methylation | Engineered and endogenous IDH1 mutant cells | In vitro treatment | Reduced histone methylation levels | [2] |
| Cell Differentiation | Engineered and endogenous IDH1 mutant cells | In vitro treatment | Induction of differentiation | [2][3] |
| Stem Cell Characteristics | Engineered and endogenous IDH1 mutant cells | In vitro treatment | Depletion of stem characteristics | [2] |
| 2-HG Production | In vivo tumor models | 150 mg/kg oral administration | Significant suppression of 2-HG production | [2] |
| Histone Methylation | In vivo tumor models | 150 mg/kg oral administration | Significant suppression of histone methylation | [2] |
| Cell Differentiation | In vivo tumor models | 150 mg/kg oral administration | Induction of differentiation | [2] |
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound by flow cytometry to assess cellular differentiation.
Caption: Experimental workflow for flow cytometry analysis of differentiation markers.
Protocol 1: In Vitro Treatment of Suspension Cells (e.g., AML cell lines)
This protocol describes the treatment of suspension cancer cells with this compound for subsequent flow cytometry analysis of differentiation markers.
Materials:
-
IDH1-mutant cancer cell line (e.g., THP-1, MOLM-14)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed the IDH1-mutant cells in a multi-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical final concentration range to test is 0.1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Add the prepared this compound dilutions and the vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for a period of 4 to 7 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
Cell Harvesting: After the incubation period, gently resuspend the cells and transfer the cell suspension from each well to a separate conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Cell Counting: Count the cells to determine the final cell number and viability.
-
Proceed to Staining: The cells are now ready for antibody staining as described in Protocol 2.
Protocol 2: Flow Cytometry Staining for Myeloid Differentiation Markers
This protocol details the staining procedure for assessing the expression of myeloid differentiation markers, such as CD11b and CD14, which are indicative of monocytic differentiation.
Materials:
-
Treated and control cells from Protocol 1
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently-conjugated primary antibodies (e.g., FITC-conjugated anti-CD11b, PE-conjugated anti-CD14)
-
Isotype control antibodies
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
-
Micropipettes
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend the washed cell pellets from Protocol 1 in flow cytometry staining buffer to a concentration of 1 x 10^6 cells/100 µL.
-
Antibody Staining:
-
For each sample, add the predetermined optimal concentration of fluorescently-conjugated antibodies to 100 µL of the cell suspension.
-
Prepare a separate tube with isotype control antibodies to assess background fluorescence.
-
Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.
-
-
Washing: After incubation, add 1 mL of flow cytometry staining buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Viability Staining: Just before analysis, add a viability dye according to the manufacturer's instructions to distinguish live from dead cells.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 live, single cells) for robust statistical analysis.
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.
-
Gate on the live, single-cell population using forward and side scatter properties and the viability dye.
-
Create dot plots or histograms to visualize the expression of CD11b and CD14.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker in the treated versus control samples.
-
Conclusion
This compound represents a promising therapeutic agent for cancers harboring IDH1 mutations by inducing cellular differentiation. Flow cytometry is an indispensable tool for characterizing the effects of this inhibitor on target cells. The protocols provided herein offer a framework for researchers to assess the induction of differentiation markers and further elucidate the cellular response to this compound. These studies will contribute to a deeper understanding of its mechanism of action and its potential clinical applications.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize experimental conditions, including inhibitor concentration and incubation time, for their specific cell lines and experimental setup.
References
Troubleshooting & Optimization
Optimizing "AG-120 Racemate" dosage for maximum efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AG-120 Racemate (Ivosidenib).
Frequently Asked Questions (FAQs)
Q1: What is AG-120 Racemate and what is its mechanism of action?
A1: AG-120 Racemate is the racemic mixture of ivosidenib, an orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] Mutations in the IDH1 gene, commonly found in several cancers like acute myeloid leukemia (AML), glioma, and cholangiocarcinoma, lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, which are involved in crucial cellular processes such as histone and DNA demethylation, leading to impaired cellular differentiation and promoting oncogenesis.[6] AG-120 specifically targets and inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[5][6]
Q2: What is the recommended dosage for in vitro and in vivo experiments?
A2: The optimal dosage of AG-120 can vary depending on the cell line or animal model.
-
In Vitro: In cellular assays, AG-120 has been shown to be effective at concentrations in the low micromolar to nanomolar range. For example, in primary human AML blast cells with IDH1 mutations, AG-120 reduced intracellular 2-HG levels by 96% at a concentration of 0.5 μM.[6][7] The IC50 for inhibition of the IDH1 R132C mutant in HT1080 cells was determined to be 0.0075 μM.[2]
-
In Vivo: In mouse xenograft models using HT1080 cells, single oral doses of 50 mg/kg and 150 mg/kg of AG-120 resulted in a significant reduction in tumor 2-HG levels, with maximum inhibition observed at approximately 12 hours post-dose.[6][7]
Q3: What were the dosages used in clinical trials?
A3: In a Phase 1 dose-escalation study in patients with advanced hematologic malignancies with an IDH1 mutation, AG-120 was administered at doses ranging from 100 mg twice daily (BID) to 1,200 mg once daily (QD).[8][9] Based on safety, pharmacokinetic/pharmacodynamic data, and clinical activity, 500 mg once daily was selected as the recommended Phase 2 dose.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect in cell culture experiments | Cell line viability: The cell line may not be sensitive to AG-120 or may have lost the IDH1 mutation. | Verify IDH1 mutation status: Regularly sequence the IDH1 gene in your cell line to confirm the presence of the mutation. Assess cell viability: Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Compound solubility: AG-120 may not be fully dissolved in the cell culture medium. | Ensure proper dissolution: AG-120 is soluble in DMSO.[1][2] Prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in your cell culture medium. Mix thoroughly. | |
| Incorrect dosage: The concentration of AG-120 may be too low to elicit a response. | Optimize concentration: Based on published data, effective concentrations in vitro range from 0.5 μM to 5 μM.[2][6] Perform a dose-response experiment to find the optimal concentration for your experimental setup. | |
| High variability in in vivo animal studies | Inconsistent drug administration: Improper gavage technique can lead to variable dosing. | Standardize administration: Ensure all personnel are properly trained in oral gavage techniques. |
| Pharmacokinetic variability: Differences in animal metabolism can affect drug exposure. | Monitor plasma levels: If possible, measure AG-120 plasma concentrations to correlate drug exposure with efficacy. | |
| Tumor heterogeneity: The xenograft tumors may have varying levels of the IDH1 mutation. | Characterize tumors: Before starting the experiment, confirm the IDH1 mutation status of the tumor cells used for implantation. | |
| Unexpected side effects or toxicity in animal models | Off-target effects: Although AG-120 is a targeted inhibitor, high concentrations may lead to off-target effects. | Dose reduction: If toxicity is observed, consider reducing the dose. The clinical dose of 500 mg QD was selected based on a balance of efficacy and safety.[8] |
| Vehicle toxicity: The vehicle used to dissolve AG-120 may be causing toxicity. | Vehicle control group: Always include a vehicle-only control group in your experiments to assess the effects of the vehicle. A common formulation for in vivo studies is a mixture of DMSO and corn oil.[1] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of AG-120
| Cell Line/Sample Type | IDH1 Mutation | AG-120 Concentration | Effect | Reference |
| HT1080 | R132C | 0.0075 μM | IC50 for 2-HG reduction | [2] |
| Primary human AML blast cells | R132H, R132C | 0.5 μM | 96% reduction in intracellular 2-HG | [6][7] |
| Primary human AML blast cells | R132H, R132C | 1 μM | 98.6% reduction in intracellular 2-HG | [6][7] |
| Primary human AML blast cells | R132H, R132C | 5 μM | 99.7% reduction in intracellular 2-HG | [6][7] |
Table 2: In Vivo Efficacy of AG-120 in HT1080 Xenograft Model
| Dose | Maximum Tumor 2-HG Inhibition | Time to Maximum Inhibition | Reference |
| 50 mg/kg | 92.0% | ~12 hours | [6][7] |
| 150 mg/kg | 95.2% | ~12 hours | [6][7] |
Table 3: Clinical Trial Dose Escalation of AG-120
| Dose | Frequency | Patient Population | Reference |
| 100 mg | Twice Daily (BID) | Advanced Hematologic Malignancies with IDH1 mutation | [8] |
| 300 mg | Once Daily (QD) | Advanced Hematologic Malignancies with IDH1 mutation | [8] |
| 500 mg | Once Daily (QD) | Advanced Hematologic Malignancies with IDH1 mutation | [4][8] |
| 800 mg | Once Daily (QD) | Advanced Hematologic Malignancies with IDH1 mutation | [8] |
| 1200 mg | Once Daily (QD) | Advanced Hematologic Malignancies with IDH1 mutation | [8] |
Experimental Protocols
Protocol 1: In Vitro 2-HG Measurement in Cell Culture
-
Cell Seeding: Seed IDH1-mutant cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with varying concentrations of AG-120 (e.g., 0.1, 0.5, 1, 5, 10 μM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Metabolite Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled 80% methanol solution to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris.
-
-
2-HG Analysis:
-
Collect the supernatant containing the metabolites.
-
Analyze the 2-HG levels using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number.
Visualizations
Caption: IDH1 signaling pathway in normal and mutant cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serviermedical.us [serviermedical.us]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Managing IDH1 Inhibitor 8-Induced Differentiation Syndrome In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "IDH1 Inhibitor 8" (also known as AG-120 racemate or (R,S)-Ivosidenib) to induce differentiation in in vitro models of IDH1-mutant acute myeloid leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it induce differentiation?
A1: "this compound" is a research chemical that functions as a potent inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] In certain cancers like AML, a mutated IDH1 enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, which blocks the differentiation of myeloid precursor cells, contributing to the development of leukemia.[4][6] "this compound" works by specifically inhibiting the mutant IDH1 enzyme, thereby reducing the production of 2-HG.[3] This reduction in 2-HG levels is believed to restore normal epigenetic regulation, lift the differentiation block, and allow the leukemic cells to mature into more differentiated myeloid cells.[7][8]
Q2: Which cell lines are appropriate for studying this compound-induced differentiation?
A2: The most suitable cell lines are those that endogenously harbor or are engineered to express an IDH1 mutation, most commonly the R132H or R132C variants. A widely used model is the human erythroleukemia cell line TF-1, which has been engineered to express the IDH1-R132H mutation. Primary AML patient samples with confirmed IDH1 mutations are also highly relevant models for ex vivo studies.[7]
Q3: What are the key markers to assess myeloid differentiation in vitro?
A3: Myeloid differentiation can be assessed by monitoring changes in cell surface marker expression using flow cytometry. The most common markers for granulocytic and monocytic differentiation include:
-
CD11b: A marker of myeloid lineage that is upregulated during maturation.[9][10]
-
CD14: A marker for monocytic differentiation.[9]
-
CD15: A marker for granulocytic differentiation.[10]
-
CD33: A pan-myeloid marker that can show changes in expression levels during differentiation. Morphological changes, such as an increase in cells with indented or segmented nuclei, are also indicative of differentiation and can be observed by cytospin preparations followed by Wright-Giemsa staining.[10]
Q4: What is the expected timeline for observing differentiation with this compound?
A4: The induction of differentiation is a gradual process. Initial changes in the expression of differentiation markers can often be detected within 3 to 4 days of treatment.[10] More significant morphological and immunophenotypic changes are typically observed after 6 to 9 days of continuous exposure to the inhibitor.[10] In some primary AML cell cultures, differentiation can be seen continuing for up to two weeks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of differentiation markers (e.g., CD11b, CD14) | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit 2-HG production. 2. Cell line is not responsive: The cell line may lack the specific IDH1 mutation or have downstream resistance mechanisms. 3. Inhibitor instability: The inhibitor may be degrading in the culture medium over time. 4. Assay timing is not optimal: Differentiation may not have had sufficient time to occur. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration for your specific cell line. 2. Verify the IDH1 mutation status of your cell line. Consider testing a different IDH1-mutant cell line. 3. Replenish the medium with fresh inhibitor every 2-3 days. 4. Extend the treatment duration: Assess differentiation at multiple time points (e.g., day 4, 7, 10, and 14). |
| High levels of cell death or cytotoxicity | 1. Inhibitor concentration is too high: Excessive concentrations of the inhibitor may induce off-target effects and toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Rapid differentiation-induced apoptosis: In some cases, the process of differentiation itself can lead to apoptosis. | 1. Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Ensure the final solvent concentration is low (typically <0.1% v/v) and include a solvent-only control. 3. Monitor for apoptosis markers (e.g., Annexin V) alongside differentiation markers to understand the kinetics of cell death. |
| Inhibitor precipitation in culture medium | 1. Poor solubility of the inhibitor: this compound may have limited solubility in aqueous media. 2. High concentration of the stock solution: A highly concentrated stock may be more prone to precipitation upon dilution. | 1. Prepare fresh dilutions of the inhibitor from a stock solution just before use. 2. Gently warm the medium to 37°C before adding the inhibitor. 3. Consider using a lower concentration of the inhibitor or a different formulation if available. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density: Variations in the starting cell number can affect the outcome. 2. Cell passage number: Cells at very high or low passage numbers may behave differently. 3. Inconsistent inhibitor addition: Variations in the timing or concentration of inhibitor addition. | 1. Ensure accurate cell counting and consistent seeding density for all experiments. 2. Use cells within a consistent passage number range for all related experiments. 3. Maintain a consistent protocol for inhibitor preparation and addition to the cultures. |
Quantitative Data Summary
| Parameter | Cell Line / System | Value | Reference |
| IC50 for IDH1-R132H | In vitro enzyme assay | ~12 nM | [3] |
| IC50 for IDH1-R132C | In vitro enzyme assay | ~13 nM | [3] |
| IC50 for Wild-Type IDH1 | In vitro enzyme assay | >100-fold higher than mutant | [3] |
| Optimal In Vitro Concentration | Primary IDH1-mutant AML cells | 100 nM - 1 µM | [11] |
| Time to Onset of Differentiation | Primary IDH1-mutant AML blasts | 3-4 days (initial changes) | [10] |
| Peak Differentiation | Primary IDH1-mutant AML blasts | 6-9 days | [10] |
| CR + CRh Rate (Clinical) | Relapsed/Refractory AML | 30.4% | [12] |
| Median Time to CR (Clinical) | Relapsed/Refractory AML | 2.7 months | [13] |
CR: Complete Remission, CRh: Complete Remission with partial hematologic recovery. Clinical data is provided as a reference for the biological timeline of differentiation.
Experimental Protocols
Protocol 1: In Vitro Differentiation of IDH1-Mutant AML Cells
-
Cell Culture:
-
Culture IDH1-mutant AML cells (e.g., TF-1 R132H) in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and necessary cytokines) at 37°C in a humidified 5% CO2 incubator.
-
Maintain cells in the exponential growth phase.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
-
Treatment:
-
Seed the cells at a density of 2 x 10^5 cells/mL in a multi-well plate.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Incubate the cells for the desired duration (e.g., 4, 7, and 10 days).
-
Replenish the medium with fresh inhibitor every 3-4 days.
-
-
Assessment of Differentiation:
-
Harvest cells at the designated time points for analysis by flow cytometry (Protocol 2) and morphological assessment.
-
For morphological analysis, prepare cytospins of the cell suspension, air dry, and stain with Wright-Giemsa. Examine under a light microscope for features of myeloid maturation.
-
Protocol 2: Flow Cytometry Analysis of Myeloid Differentiation Markers
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells once with cold PBS containing 2% FBS (FACS buffer).
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add fluorescently conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b-FITC, anti-CD14-PE). Include isotype controls for each antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the expression of CD11b and CD14 on the gated cells and compare the percentage of positive cells between treated and control samples.
-
Visualizations
Signaling Pathway of IDH1 Mutation and Inhibition
Caption: IDH1 mutation leads to 2-HG production, causing a differentiation block.
Experimental Workflow
References
- 1. (R,S)-艾伏尼布 | IDH1 inhibitor | CAS 1448346-63-1 | AG120; RG120; AG-120; RG-120; Tibsovo | this compound | IDH1 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. 艾伏尼布 | IDH1 inhibitor | CAS 1448347-49-6 | AG-120 or RG-120; Tibsovo | inhibitor of mutated cytosolic isocitrate dehydrogenase 1 (IDH1) | Ivosidenib (AG-120) | IDH1抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The curious case of IDH mutant acute myeloid leukaemia: biochemistry and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Leukemic IDH1 and IDH2 mutations r ... | Article | H1 Connect [archive.connect.h1.co]
- 7. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 12. Ivosidenib induces deep durable remissions in patients with newly diagnosed IDH1-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results in IDH1 Inhibitor 8 Experiments
Welcome to the technical support center for IDH1 Inhibitor 8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this novel mutant IDH1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that selectively targets and inhibits the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Mutations in the IDH1 gene can lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] this compound blocks this neomorphic activity, leading to a reduction in 2-HG levels. This, in turn, can reverse the epigenetic alterations and the block in cellular differentiation caused by the accumulation of 2-HG, making it a promising agent in cancer research.[1][2]
Q2: What are the key differences between this compound and other common IDH1 inhibitors like Ivosidenib (AG-120)?
A2: While both this compound and Ivosidenib target mutant IDH1, they are distinct chemical entities. Their potency, selectivity, and pharmacokinetic properties may differ. It is crucial to consult the specific datasheets for each compound for detailed information. Below is a comparative summary of various IDH1 inhibitors.
Q3: What are the expected cellular effects of successful this compound treatment in a responsive cell line?
A3: In a responsive mutant IDH1 cell line, successful treatment with this compound is expected to lead to:
-
A significant decrease in intracellular and extracellular levels of D-2-hydroxyglutarate (2-HG).
-
Reversal of hypermethylation of histones and DNA.[1]
-
Induction of cellular differentiation, which can be observed by changes in cell morphology and the expression of differentiation markers.[1]
-
A reduction in cell proliferation and viability in some cancer models.[3]
Troubleshooting Guides
Unexpected Result 1: No significant decrease in 2-HG levels after treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Verify the calculated concentration and ensure proper dissolution of the inhibitor. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell line resistance | Confirm the presence of the target IDH1 mutation in your cell line via sequencing. Resistance can emerge through secondary mutations in IDH1 or through "isoform switching" to a mutant IDH2.[4][5] Consider screening for IDH2 mutations. |
| Assay-related issues | Ensure the 2-HG measurement assay is validated and sensitive enough to detect changes. Run appropriate positive and negative controls. For LC-MS based methods, check for matrix effects and use a stable isotope-labeled internal standard. |
| Inhibitor degradation | Ensure proper storage of the inhibitor stock solution as per the manufacturer's instructions to avoid degradation. |
Unexpected Result 2: No observable induction of cellular differentiation.
| Possible Cause | Troubleshooting Steps |
| Insufficient treatment duration | The induction of differentiation is a process that can take several days. Extend the treatment duration and perform a time-course experiment to monitor the expression of differentiation markers. |
| Insensitive differentiation markers | The choice of differentiation markers is cell-type specific. Ensure you are using appropriate markers for your model system. It may be necessary to screen a panel of markers. |
| Downstream pathway alterations | Even with reduced 2-HG, downstream signaling pathways that regulate differentiation may be altered, leading to a lack of response. Consider investigating the status of key downstream effectors. |
| Incomplete reversal of epigenetic changes | While 2-HG levels may decrease, the reversal of established epigenetic marks might be slow or incomplete, thus delaying or preventing differentiation.[6] |
Unexpected Result 3: Unexpected increase in cell proliferation or viability.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | At high concentrations, the inhibitor might have off-target effects that could paradoxically promote cell growth. Perform experiments across a wide range of concentrations to identify a therapeutic window. |
| Cellular context dependency | The effect of IDH1 inhibition on cell proliferation can be context-dependent. In some models, a reduction in 2-HG alone may not be sufficient to induce cell death and can sometimes lead to a modest increase in proliferation.[7] |
| Metabolic reprogramming | Cells might adapt their metabolism to compensate for the inhibition of mutant IDH1, leading to continued proliferation. |
Data Presentation
Table 1: Comparative Inhibitory Activity of Selected IDH1 Inhibitors
| Inhibitor | Target Mutation(s) | IC50 (nM) | Reference |
| AGI-5198 | IDH1 R132H | 70 | [8] |
| IDH1 R132C | 160 | [8] | |
| AG-881 (Vorasidenib) | IDH1 R132C, R132L, R132H, R132S | 0.04 - 22 | [8] |
| ML309 | IDH1 R132H | 68 | [9] |
| IDH1 R132C | 30 | [9] | |
| Compound 14 | IDH1 R132H | 81 | [8] |
| IDH1 R132C | 72 | [8] | |
| T001-0657 | IDH1 R132C | 1311 | [10] |
| Ivosidenib (AG-120) | Broad spectrum of IDH1 mutations | < 20 | [9] |
Experimental Protocols
Protocol 1: Measurement of Intracellular D-2-Hydroxyglutarate (D-2-HG)
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
D-2-HG Assay Buffer
-
D-2-HG Enzyme Mix
-
D-2-HG Substrate Mix
-
D-2-HG Standard
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest approximately 1 x 10^6 cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 100 µL of ice-cold D-2-HG Assay Buffer.
-
Homogenize by pipetting and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the D-2-HG Standard in D-2-HG Assay Buffer to create a standard curve.
-
-
Assay Reaction:
-
Add 50 µL of each sample and standard to separate wells of the 96-well plate.
-
Prepare a Reaction Mix containing D-2-HG Assay Buffer, D-2-HG Enzyme Mix, and D-2-HG Substrate Mix according to the kit instructions.
-
Add 50 µL of the Reaction Mix to each well.
-
For sample background control, prepare a Background Mix without the D-2-HG Enzyme Mix and add it to separate wells containing the sample.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Subtract the background reading from the sample reading.
-
Determine the concentration of D-2-HG in the samples using the standard curve.
-
Protocol 2: Western Blot for Differentiation Markers
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against differentiation markers (e.g., CD11b, CD14 for myeloid differentiation) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with cold PBS and lyse in lysis buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualization
Caption: Signaling pathway of mutant IDH1 and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extreme vulnerability of IDH1 mutant cancers to NAD+ depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
"IDH1 Inhibitor 8" stability in different cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing IDH1 Inhibitor 8 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, it is recommended to use a high-purity aprotic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture medium, which can have cytotoxic effects.
Q2: How should I store the reconstituted stock solution of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is the expected stability of this compound in cell culture media?
The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors including the composition of the medium, pH, temperature, and the presence of serum.[1][2] While specific stability data for this compound in various media is not extensively published, it is crucial to empirically determine its stability under your specific experimental conditions. Generally, some small molecule inhibitors can remain stable in DMEM for up to 72 hours.[1]
Q4: Can I pre-mix this compound into the cell culture medium for long-term storage?
It is not recommended to pre-mix this compound into cell culture medium for long-term storage. The aqueous environment of the medium, along with its complex mixture of components, can lead to the degradation or precipitation of the inhibitor over time. Always prepare fresh working solutions from a frozen stock for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the inhibitor in cell culture medium. | The concentration of the inhibitor exceeds its solubility in the aqueous medium. The final percentage of the organic solvent (e.g., DMSO) is too high. | - Lower the final concentration of this compound. - Ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.5%). - Warm the medium to 37°C before adding the inhibitor and mix thoroughly. |
| Inconsistent or unexpected experimental results. | Degradation of the inhibitor in the stock solution or working solution. Non-specific binding of the inhibitor to plasticware or serum proteins.[1] | - Use fresh aliquots of the inhibitor stock solution for each experiment. - Empirically determine the stability of the inhibitor in your specific cell culture medium over the time course of your experiment. - Consider using low-protein-binding plates. - Evaluate the effect of serum concentration on inhibitor activity.[1] |
| No observable effect of the inhibitor on cells. | The inhibitor has degraded. The concentration used is too low. The cells are resistant to the inhibitor. | - Verify the activity of the inhibitor with a positive control. - Perform a dose-response experiment to determine the optimal concentration. - Confirm the presence of the IDH1 mutation in your cell line. |
| Cell toxicity observed at expected effective concentrations. | The solvent (e.g., DMSO) concentration is too high. The inhibitor itself is cytotoxic at the tested concentration. | - Ensure the final solvent concentration is below toxic levels for your cell line. - Include a vehicle control (medium with the same concentration of solvent) in your experiments. - Perform a cytotoxicity assay to determine the toxic concentration range of the inhibitor. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640) over a defined period.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Incubation: Aliquot the working solution into multiple sterile tubes or wells of a plate.
-
Time Points: Place the samples in a 37°C incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
HPLC Analysis: Analyze the concentration of the intact this compound in each sample using a validated HPLC method.[1]
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour sample. Plot the percentage of remaining inhibitor versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
Caption: The role of mutant IDH1 and the mechanism of its inhibition.
References
Technical Support Center: Addressing Resistance to AG-120 (Ivosidenib) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to AG-120 (Ivosidenib), a targeted inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Frequently Asked Questions (FAQs)
Q1: What is AG-120 (Ivosidenib) and what is its primary mechanism of action?
A1: AG-120, also known as Ivosidenib, is a small molecule inhibitor of the mutant form of isocitrate dehydrogenase 1 (IDH1).[1][2][3] The primary R132H and R132C mutations in IDH1 lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to oncogenesis by blocking cellular differentiation.[2][5] AG-120 specifically binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels and subsequent induction of cellular differentiation.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to AG-120. What are the common mechanisms of resistance?
A2: Resistance to AG-120 can be categorized as primary (intrinsic) or acquired. The most commonly reported mechanisms include:
-
Secondary Mutations in IDH1: The emergence of second-site mutations in the IDH1 gene can prevent AG-120 from binding effectively to the mutant enzyme, thereby restoring 2-HG production.[4][6]
-
Activation of Receptor Tyrosine Kinase (RTK) Pathways: Upregulation of signaling pathways driven by receptor tyrosine kinases, such as the RAS/MAPK pathway (involving mutations in NRAS, KRAS, PTPN11), can promote cell survival and proliferation independently of the IDH1 pathway, reducing the cell's reliance on 2-HG.[6][7][8]
-
Isoform Switching: Cancer cells can acquire mutations in IDH2, the mitochondrial isoform of IDH, leading to 2-HG production that is not targeted by the IDH1-specific inhibitor AG-120.[4][6]
-
Metabolic Reprogramming: Alterations in other metabolic pathways, such as increased reliance on amino acid or lipid metabolism, can provide cancer cells with alternative sources of energy and building blocks, allowing them to bypass the effects of IDH1 inhibition.[9][10][11]
-
Increased "Stemness": Upregulation of pathways like Wnt/β-catenin can enhance the self-renewal and survival capabilities of cancer stem cells, making them less susceptible to differentiation-inducing therapies like AG-120.[4][6]
Q3: How can I confirm that my cell line has developed resistance to AG-120?
A3: The first step is to perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of AG-120 in your suspected resistant cell line. A significant increase in the IC50 value (typically 3-fold or more) compared to the parental, sensitive cell line is a strong indicator of resistance. This should be confirmed using a cell viability assay.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible IC50 values in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for accurate and consistent seeding. Verify cell counts before each experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are prone to evaporation which can concentrate the drug. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of AG-120 for each experiment from a validated stock solution. Use calibrated pipettes. |
| Cell Culture Contamination | Regularly inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock. |
| Variations in Incubation Time | Ensure consistent incubation times for drug treatment across all plates and experiments. |
Problem: My cells show a clear increase in IC50 to AG-120. How do I investigate the mechanism of resistance?
Recommended Experimental Workflow:
-
Sequence the IDH1 and IDH2 genes: This is the most direct way to identify secondary mutations in IDH1 or the emergence of IDH2 mutations.
-
Analyze RTK pathway activation: Use Western blotting to probe for the phosphorylation status of key proteins in the RAS/MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT).
-
Perform metabolomic analysis: Compare the metabolic profiles of the sensitive and resistant cell lines to identify significant changes in key metabolic pathways.
-
Investigate cancer stem cell markers: Use flow cytometry or Western blotting to assess the expression of markers associated with "stemness" (e.g., CD133, ALDH activity) and key components of the Wnt/β-catenin pathway.
Quantitative Data Summary
Table 1: Reported IC50 Values for AG-120 (Ivosidenib) in Sensitive and Resistant Models
| Cell Line / Model | Genotype | AG-120 IC50 (nM) | Reference |
| HT1080 (Fibrosarcoma) | IDH1 R132C | 7.5 | [3] |
| U87 MG (Glioblastoma, overexpressing) | IDH1 R132H | 40 | [3] |
| THP-1 (AML, overexpressing) | IDH1 R132H | 50 | [3] |
| AML Patient with acquired resistance | IDH1 R132C + secondary S280F | Resistant (qualitative) | [8] |
| Cholangiocarcinoma Patient with acquired resistance | IDH1 R132C + secondary D279N | Resistant (qualitative) | [5] |
Experimental Protocols
Protocol 1: Generation of AG-120 Resistant Cell Lines
This protocol describes a method for generating AG-120 resistant cancer cell lines through continuous exposure to escalating drug concentrations.[12][13]
-
Determine the initial IC20: Perform a dose-response curve to determine the concentration of AG-120 that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing the IC20 concentration of AG-120.
-
Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in fresh media with the same concentration of AG-120.
-
Dose Escalation: Once the cells are growing robustly at the current drug concentration, increase the concentration of AG-120 by 1.5 to 2-fold.[12]
-
Repeat: Repeat steps 3 and 4 for several months. The emergence of a resistant population is indicated by a significant increase in the IC50 value compared to the parental line.
-
Characterization: Once a resistant line is established, characterize the resistance mechanism(s).
Protocol 2: Detection of Secondary IDH1 Mutations by PCR and Sanger Sequencing
This protocol provides a general workflow for identifying mutations in the IDH1 gene.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the coding region of the IDH1 gene using primers that flank the exons.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any nucleotide changes.
Protocol 3: Western Blot Analysis of RTK Pathway Activation
This protocol outlines the steps to assess the activation of key signaling proteins in the RTK pathway.
-
Cell Lysis: Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key RTK pathway proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: Mechanism of action of AG-120 (Ivosidenib) in cancer cells with mutant IDH1.
Caption: Overview of key resistance mechanisms to AG-120.
References
- 1. benchchem.com [benchchem.com]
- 2. Opposed Interplay between IDH1 Mutations and the WNT/β-Catenin Pathway: Added Information for Glioma Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 6. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell viability assay selection guide | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Potential for QT prolongation as a confounding factor in "IDH1 Inhibitor 8" research
Technical Support Center: Investigating QT Prolongation for IDH1 Inhibitor 8
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating the potential for QT interval prolongation with "this compound," a hypothetical novel small-molecule inhibitor of isocitrate dehydrogenase 1. The principles and protocols described here are broadly applicable to the preclinical cardiac safety assessment of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is QT prolongation and why is it a concern for a non-cardiac drug like an IDH1 inhibitor?
A1: The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize (contract and relax).[1][2] Prolongation of this interval can increase the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[1][3][4] Regulatory authorities mandate careful assessment of QT prolongation potential for all new drugs, regardless of their therapeutic target, because this adverse effect has led to the withdrawal of several drugs from the market.[3][5] The primary mechanism of concern is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which is critical for cardiac repolarization.[1][6][7]
Q2: We observed a statistically significant QT prolongation in our in vivo study with this compound. What are the next steps?
A2: An initial in vivo finding of QT prolongation requires a systematic investigation to understand the mechanism and risk. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative provides a modern framework for this assessment.[6][8][9] The key steps are:
-
Confirm the finding: Repeat the in vivo study, ensuring robust experimental design, including appropriate vehicle controls and a positive control (e.g., moxifloxacin).
-
In Vitro Ion Channel Profiling: Assess the effect of this compound on a panel of key cardiac ion channels, with the highest priority on the hERG (IKr) channel.[6][10]
-
Concentration-Effect Relationship: Correlate the plasma concentrations of this compound that cause QT prolongation in vivo with the concentrations that inhibit cardiac ion channels in vitro.[11][12]
-
Assess for Indirect Effects: Investigate whether the compound affects ion channel trafficking, protein expression, or causes electrolyte imbalances.[7][13]
Q3: Our hERG assay results for this compound are inconsistent. What are the common pitfalls?
A3: Inconsistent hERG assay results are a common challenge.[14] Potential causes include:
-
Compound Solubility: Poorly soluble compounds can precipitate in assay buffers, leading to artificially low potency values.[15] Visual inspection of solutions and the use of surfactants (with appropriate controls) can help.
-
Current Rundown: The hERG current can naturally decrease over the course of an experiment, which can be mistaken for a drug effect.[16][17] A stable baseline and time-matched vehicle controls are essential to correct for this.
-
Assay Temperature: hERG channel kinetics and drug binding are temperature-sensitive. Performing assays at physiological temperatures (e.g., 35-37°C) provides more relevant data.[10]
-
Voltage Protocol: The specific voltage protocol used can influence the measured potency of a compound. Using a standardized CiPA-recommended protocol is advised.[10][18]
-
Cell Line Integrity: Ensure the stable expression and health of the hERG-expressing cell line.[16]
Troubleshooting Guides
Guide 1: Interpreting hERG Assay Data
This guide helps you interpret the results from your in vitro hERG patch-clamp experiment.
Table 1: Hypothetical hERG Inhibition Data for this compound
| Compound | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
|---|---|---|---|
| This compound | 12.5 | 1.1 | 98% |
| Quinidine (Control) | 0.09 | 1.0 | 99% |
Interpretation Steps:
-
Assess Potency (IC50): The IC50 is the concentration at which the compound inhibits 50% of the hERG current. A lower IC50 indicates higher potency.
-
Calculate the Safety Margin: The crucial step is to compare the hERG IC50 to the therapeutic plasma concentration. A large safety margin (e.g., >30-fold) between the total Cmax (maximum plasma concentration) and the hERG IC50 is generally considered lower risk.
-
Consider Other Channels: A compound that blocks hERG might still be safe if it also blocks inward calcium or late sodium currents, an effect that can be cardioprotective.[10][19] This is a core principle of the CiPA paradigm.
Guide 2: Addressing In Vivo Confounding Factors
This guide addresses common issues that can complicate the interpretation of in vivo ECG studies.
Table 2: Hypothetical In Vivo Telemetry Data in Conscious Dogs
| Treatment Group | Dose (mg/kg) | Max Plasma Conc. (µM) | ΔQTc (ms) from Baseline | Heart Rate Change (bpm) |
|---|---|---|---|---|
| Vehicle | 0 | 0 | +2 | -5 |
| This compound | 10 | 1.5 | +8 | -10 |
| This compound | 30 | 5.0 | +25 | -30 |
| This compound | 100 | 18.0 | +65 | -60 |
| Moxifloxacin | 10 | 3.2 | +20 | +5 |
Troubleshooting Steps:
-
Heart Rate Correction: The QT interval is inversely related to heart rate.[20] A drug-induced change in heart rate can alter the QT interval independently of any direct ion channel effects. Always use an appropriate heart rate correction formula (e.g., Fridericia's or a study-specific correction) to calculate the QTc.
-
Autonomic Tone: Changes in autonomic nervous system activity can affect heart rate and QT interval. Telemetry studies in conscious, unrestrained animals are the gold standard to minimize stress-induced artifacts.[21]
-
Electrolyte Levels: Drug treatment can sometimes cause electrolyte disturbances (e.g., hypokalemia), which can independently prolong the QT interval.[13] Monitor plasma electrolytes during in vivo studies.
-
Metabolites: Determine if any major metabolites of this compound also have activity on the hERG channel, as this could contribute to the observed in vivo effect.
Experimental Protocols
Protocol 1: Manual Patch-Clamp Electrophysiology for hERG Current
This protocol describes the "gold standard" method for assessing hERG channel inhibition.[18]
-
Cell Culture: Use a validated cell line (e.g., CHO or HEK293) stably expressing the hERG channel. Culture cells to 70-90% confluency before the experiment.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) "giga-seal" between the patch pipette and the cell membrane in the whole-cell configuration.
-
Maintain temperature at 35 ± 1°C.
-
Apply the CiPA-recommended voltage-step protocol: from a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.
-
-
Compound Application:
-
Establish a stable baseline recording for at least 3 minutes.
-
Apply vehicle control for 5 minutes, followed by escalating concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).
-
At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm channel activity and maximal block.
-
-
Data Analysis: Measure the peak tail current amplitude at -50 mV. Correct for any solvent effects and rundown. Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50.
Protocol 2: In Vivo Cardiovascular Telemetry in Conscious Non-Rodents
This protocol outlines a typical study to assess in vivo QT liability. The conscious dog model is widely used and accepted by regulatory agencies.[12]
-
Animal Model: Use purpose-bred male or female Beagle dogs (n=4 per group) surgically implanted with telemetry transmitters. Allow for at least a 2-week recovery period post-surgery.
-
Housing: House animals in a quiet, temperature-controlled environment, allowing for remote data collection without disturbing them.
-
Dosing and Data Collection:
-
Administer this compound or vehicle orally via gavage.
-
Continuously record ECG, blood pressure, and heart rate from 2 hours pre-dose to 24 hours post-dose.
-
-
Blood Sampling: Collect time-matched blood samples (e.g., at 0.5, 1, 2, 4, 8, and 24 hours post-dose) to determine the plasma concentration of this compound.
-
Data Analysis:
-
Extract and average ECG data in discrete time bins (e.g., 10-minute averages).
-
Manually verify or use validated software to measure RR, PR, QRS, and QT intervals.
-
Correct the QT interval for heart rate using a study-specific or other appropriate formula (e.g., QTcV = QT/RR^0.32).
-
Analyze the change from baseline (ΔQTc) and the concentration-QTc relationship.
-
Visualizations
Workflow and Pathway Diagrams
References
- 1. Drug-induced QT prolongation - Wikipedia [en.wikipedia.org]
- 2. QT Assessment in Early Drug Development: The Long and the Short of It [mdpi.com]
- 3. The preclinical assessment of the risk for QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Induced QT Prolongation And Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 7. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 9. CIPA [cipaproject.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Drug-induced QT prolongation: Concordance of preclinical anesthetized canine model in relation to published clinical observations for ten CiPA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 13. Mechanisms of drug induced QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 19. Potency Assessments for Cardiac Ion Channels: CiPA Screening [metrionbiosciences.com]
- 20. criver.com [criver.com]
- 21. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison: Novel Covalent Inhibitor LY3410738 Demonstrates Superior Efficacy Over Ivosidenib in IDH1-Mutant AML Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the FDA-approved IDH1 inhibitor, Ivosidenib (AG-120), and a novel covalent IDH1 inhibitor, LY3410738, in acute myeloid leukemia (AML) models. The data presented herein is based on published preclinical studies and highlights key differences in their mechanism of action and anti-leukemic activity.
While information on a compound referred to as "IDH1 Inhibitor 8" is limited to its commercial availability as a research chemical, a comprehensive preclinical study directly comparing Ivosidenib to LY3410738 offers valuable insights into the next generation of IDH1-targeted therapies. This guide will focus on this direct comparison, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.
Executive Summary
Preclinical evidence demonstrates that LY3410738, a novel covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), exhibits more potent and durable anti-leukemic effects compared to the non-covalent inhibitor Ivosidenib in AML models.[1][2][3] Key findings from head-to-head comparisons indicate that LY3410738 leads to a more profound and rapid reduction of the oncometabolite 2-hydroxyglutarate (2-HG), enhanced induction of myeloid differentiation, and superior in vivo efficacy in a patient-derived xenograft (PDX) model of Ivosidenib-refractory AML.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data from the comparative preclinical studies of LY3410738 and Ivosidenib.
Table 1: In Vitro Potency in IDH1-Mutant AML Models
| Parameter | LY3410738 | Ivosidenib (AG-120) | Reference |
| 2-HG Inhibition | Greater potency for inhibition of 2-HG production | Less potent compared to LY3410738 | [1][2] |
| Cellular Differentiation | More potent induction of differentiation | Less potent induction of differentiation | [1][2] |
Table 2: In Vivo Efficacy in an Ivosidenib-Refractory AML PDX Model
| Parameter | LY3410738 | Ivosidenib (AG-120) | Reference |
| 2-HG Inhibition | Rapid and sustained inhibition | Less robust and durable inhibition | [3] |
| Anti-leukemic Efficacy | More robust and durable efficacy | Less effective in this refractory model | [3] |
Mechanism of Action and Signaling Pathway
Mutations in the IDH1 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to a block in cellular differentiation and promoting leukemogenesis.[4] Both Ivosidenib and LY3410738 are designed to inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal myeloid differentiation.
A key distinction lies in their binding mechanism. Ivosidenib is a reversible, non-covalent inhibitor. In contrast, LY3410738 is a covalent inhibitor that modifies a cysteine residue in an allosteric binding pocket, leading to rapid and irreversible inactivation of the enzyme.[5][6] This covalent binding may contribute to its enhanced potency and durable pharmacodynamic effects.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of IDH1 Inhibitor 8 and Other Potent Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of "IDH1 Inhibitor 8" (also referred to as Compound I-8) with other prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation for cancer research and drug development.
Mutations in the IDH1 enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[1] The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a promising therapeutic strategy.
Quantitative Comparison of Inhibitor Efficacy
While a specific IC50 value for this compound (Compound I-8) is not publicly available, a 2019 study in the European Journal of Pharmaceutical Sciences demonstrated its potent in vivo activity. Oral administration of 150 mg/kg of Compound I-8 significantly suppressed 2-HG production and histone methylation in tumor tissues.[2] This highlights its potential as an effective mutant IDH1 inhibitor.
For a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several other key mutant IDH1 inhibitors against various IDH1 mutations.
| Inhibitor | Target Mutation(s) | IC50 (nM) | Reference(s) |
| This compound (Compound I-8) | Mutant IDH1 | Not Available | [2] |
| Ivosidenib (AG-120) | IDH1 R132H, R132C, R132G, R132L, R132S | 8 - 13 | |
| Vorasidenib (AG-881) | IDH1 R132C, R132G, R132H, R132S | 0.04 - 22 | [3][4] |
| Olutasidenib (FT-2102) | IDH1 R132H, R132C | 21.2, 114 | [5] |
| AGI-5198 | IDH1 R132H, R132C | 70, 160 | [6] |
Signaling Pathway and Mechanism of Action
Mutant IDH1 inhibitors function by allosterically binding to the mutant enzyme, preventing its neomorphic activity of converting α-ketoglutarate (α-KG) to 2-HG. This leads to a reduction in cellular 2-HG levels, thereby restoring normal epigenetic regulation and inducing cancer cell differentiation.
Caption: Mutant IDH1 converts α-KG to 2-HG, driving tumorigenesis. IDH1 inhibitors block this process.
Experimental Protocols
The efficacy of IDH1 inhibitors is typically evaluated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
IDH1 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1.
Principle: The conversion of α-KG to 2-HG by mutant IDH1 consumes NADPH. The rate of NADPH depletion, monitored by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Enzyme and Inhibitor Incubation: Add recombinant mutant IDH1 enzyme to the reaction buffer. Add the test inhibitor at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and the substrate, α-ketoglutarate.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based 2-Hydroxyglutarate (2-HG) Production Assay
This assay quantifies the reduction of intracellular or extracellular 2-HG levels in cancer cells harboring an IDH1 mutation after treatment with an inhibitor.
Principle: The amount of 2-HG produced by the cells is measured using liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.
Protocol:
-
Cell Culture: Culture IDH1-mutant cancer cells (e.g., U87-MG glioblastoma cells engineered to express mutant IDH1) in appropriate media.
-
Inhibitor Treatment: Treat the cells with the IDH1 inhibitor at a range of concentrations for a specified duration (e.g., 48-72 hours).
-
Sample Collection: Collect both the cell lysates and the culture medium.
-
2-HG Quantification:
-
LC-MS: Perform metabolite extraction from the samples and analyze the 2-HG levels using a calibrated LC-MS system.
-
Assay Kit: Follow the manufacturer's instructions for the colorimetric or fluorometric detection of 2-HG.
-
-
Data Analysis: Normalize the 2-HG levels to the cell number or total protein concentration. Calculate the IC50 value for the inhibition of 2-HG production.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the IDH1 inhibitor in a living organism.
Principle: Human cancer cells with an IDH1 mutation are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth and 2-HG levels is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically implant IDH1-mutant human cancer cells into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Inhibitor Administration: Administer the IDH1 inhibitor to the mice via an appropriate route (e.g., oral gavage) at a specified dose and schedule. A vehicle control group is also maintained.
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and analyze the intratumoral 2-HG levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of a novel IDH1 inhibitor.
Caption: A streamlined workflow for identifying and validating novel IDH1 inhibitors.
Conclusion
This compound (Compound I-8) demonstrates significant promise as a therapeutic agent for cancers harboring IDH1 mutations, primarily evidenced by its potent in vivo suppression of the oncometabolite 2-HG. While direct in vitro potency comparison through an IC50 value is currently unavailable, its reported in vivo efficacy is a strong indicator of its potential. For a comprehensive evaluation, direct head-to-head studies with other leading inhibitors such as Ivosidenib, Vorasidenib, and Olutasidenib under standardized experimental conditions would be invaluable. The provided data and protocols serve as a foundational guide for researchers to design and interpret further comparative studies in the pursuit of novel and effective treatments for IDH1-mutant cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Selectivity of AG-120 (Ivosidenib) for Mutant vs. Wild-Type IDH1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of AG-120 (Ivosidenib), a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1), for mutant versus wild-type IDH1 enzymes. The data presented herein is compiled from various biochemical and cellular assays to aid in the objective assessment of its therapeutic potential and guide further research.
Introduction
Somatic point mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, are a key driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG accumulation disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][2] AG-120 (Ivosidenib) is an orally available small-molecule inhibitor that selectively targets these mutant IDH1 enzymes.[1][3] This guide details its selectivity for various IDH1 mutants over the wild-type enzyme, in comparison with other known inhibitors.
Data Presentation
Biochemical Potency and Selectivity of IDH1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of AG-120 and other inhibitors against various mutant and wild-type IDH1 enzymes. The selectivity index is calculated as the ratio of the IC50 for wild-type IDH1 to the IC50 for the mutant IDH1.
| Inhibitor | Mutant IDH1 Target | IC50 (nM) for Mutant IDH1 | IC50 (nM) for Wild-Type IDH1 | Selectivity (WT/Mutant) | Reference |
| AG-120 (Ivosidenib) | IDH1-R132H | 12 | 24-71 | ~2-6 | [4][5] |
| AG-120 (Ivosidenib) | IDH1-R132C | ~10 | 24-71 | ~2.4-7.1 | [5] |
| AG-120 (Ivosidenib) | IDH1-R132G | <20 | 24-71 | >1.2-3.55 | [6] |
| AG-120 (Ivosidenib) | IDH1-R132L | <20 | 24-71 | >1.2-3.55 | [6] |
| AG-120 (Ivosidenib) | IDH1-R132S | <20 | 24-71 | >1.2-3.55 | [6] |
| Olutasidenib | IDH1-R132H/C/L/G | Not specified | 22,400 | >1000 | [4] |
| BAY-1436032 | IDH1-R132H | Not specified | Not specified | >500 | [7] |
| Agios135 | IDH1-R132H | Not specified | Not specified | >500 | [7] |
Cellular Activity of AG-120
AG-120 demonstrates potent inhibition of 2-HG production in various cell lines endogenously expressing mutant IDH1.
| Cell Line | IDH1 Mutation | Effect of AG-120 | Reference |
| TF-1 | IDH1-R132H | Decreased intracellular 2-HG, inhibited proliferation, restored EPO-induced differentiation | [3] |
| HT1080 | IDH1-R132C | Reduction in 2-hydroxyglutarate production (IC50 = 0.0075 µM) | [3] |
| Primary human AML blast cells | IDH1-R132H/C | Lowered intracellular 2-HG levels and induced myeloid differentiation | [1][3] |
Experimental Protocols
Biochemical Assays for IDH1 Inhibitor Potency
1. Absorbance-Based Turnover Assay: [7][8]
-
Principle: This assay measures the enzymatic activity of IDH1 by monitoring the change in NADPH absorbance at 340 nm. For wild-type IDH1, the forward reaction (isocitrate to α-ketoglutarate) is monitored. For mutant IDH1, the reverse reaction (α-ketoglutarate to 2-HG) is measured.
-
Reaction Conditions for Wild-Type IDH1:
-
Enzyme: 2 nM wt IDH1
-
Substrates: 150 μM DL-isocitrate and 75 μM NADP+
-
Buffer: 100 mM Tris-HCl, 10 mM MgCl2, 0.005% (v/v) Tween 20, pH 8.0, 0.1 mg/mL BSA, and 0.2 mM DTT.
-
Monitoring: 60 minutes.
-
-
Reaction Conditions for Mutant IDH1 (R132H):
-
Enzyme: 30 nM IDH1 R132H
-
Substrates: 1.5 mM α-ketoglutarate (2OG) and 50 μM NADPH
-
Buffer: Same as for wild-type.
-
Monitoring: 60 minutes.
-
-
Procedure:
-
Varying concentrations of the inhibitor are pre-incubated with the enzyme.
-
The reaction is initiated by the addition of substrates.
-
The change in absorbance at 340 nm is recorded over time.
-
IC50 values are calculated from the dose-response curves.
-
2. LC-MS/MS for 2-HG Quantification: [9]
-
Principle: This method directly measures the product of the mutant IDH1 reaction, 2-HG, providing a highly sensitive and specific readout of enzyme activity.
-
Reaction Conditions:
-
Enzyme: Mutant IDH1 (e.g., R132H)
-
Substrates: α-ketoglutarate and NADPH at concentrations equivalent to 1–2-fold of their Km values.
-
Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, and 0.005% Tween 20, pH 7.4.
-
-
Procedure:
-
Inhibitors are incubated with the enzyme and NADPH for 30 minutes.
-
The reaction is initiated by the addition of αKG.
-
The reaction is quenched, and the mixture is diluted with acetonitrile.
-
The amount of 2-HG is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cellular Assays for 2-HG Inhibition
1. Cellular 2-HG Measurement: [10]
-
Principle: This assay quantifies the intracellular levels of 2-HG in cells expressing mutant IDH1 after treatment with an inhibitor.
-
Procedure:
-
Cells are plated and treated with various concentrations of the inhibitor.
-
After a set incubation period (e.g., 48 hours), the media is removed.
-
Cells are lysed, and proteins are precipitated.
-
The supernatant containing metabolites is analyzed for 2-HG levels, typically by a D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzymatic assay or LC-MS/MS.
-
Mandatory Visualization
Signaling Pathway of Mutant IDH1 and Inhibition by AG-120
References
- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"IDH1 Inhibitor 8" Demonstrates High Selectivity for IDH1 with No Detectable Cross-reactivity for IDH2
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of "IDH1 Inhibitor 8," a potent agent in cancer research, and its cross-reactivity profile against the closely related isozyme, IDH2.
"this compound" is the racemic mixture of AG-120, also known as Ivosidenib.[1] Experimental data robustly demonstrates that Ivosidenib is a highly selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme and exhibits no inhibitory activity against either wild-type or mutant isocitrate dehydrogenase 2 (IDH2) at micromolar concentrations.[2][3] This high degree of selectivity is a critical attribute, minimizing off-target effects and enhancing the therapeutic window for targeting IDH1-mutated cancers.
Comparative Inhibitory Activity
The inhibitory potency of "this compound" (as Ivosidenib) against various mutant forms of IDH1 and its lack of activity against IDH2 are summarized in the table below.
| Target Enzyme | IC50 (nM) | Reference |
| IDH1 R132H | 12 | [4] |
| IDH1 R132C | 13 | [4] |
| IDH1 R132G | 8 | [4] |
| IDH1 R132L | 13 | [4] |
| IDH1 R132S | 12 | [4] |
| IDH2 (Wild-Type & Mutant) | No inhibition observed at micromolar concentrations | [2][3] |
Signaling Pathway and Experimental Workflow
Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Inhibitors of mutant IDH1, such as "this compound," are designed to block this pathogenic activity.
The experimental workflow to determine the cross-reactivity of "this compound" typically involves a biochemical assay measuring the enzymatic activity of purified IDH1 and IDH2 in the presence of the inhibitor.
Experimental Protocol: IDH1/IDH2 Enzymatic Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against IDH1 and IDH2.
1. Reagents and Materials:
-
Purified recombinant human IDH1 (mutant, e.g., R132H) and IDH2 (wild-type and/or mutant, e.g., R140Q) enzymes.
-
"this compound" (or Ivosidenib) dissolved in DMSO.
-
Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, and a reducing agent like DTT.
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
α-Ketoglutarate (α-KG).
-
96-well or 384-well microplates (black, for fluorescence assays).
-
Plate reader capable of measuring fluorescence (e.g., excitation at 340 nm, emission at 460 nm).
2. Assay Procedure:
-
Enzyme Preparation: Dilute the purified IDH1 and IDH2 enzymes to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Perform a serial dilution of "this compound" in DMSO, and then further dilute in assay buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
Assay Reaction:
-
To each well of the microplate, add the diluted enzyme.
-
Add the serially diluted inhibitor or DMSO control to the respective wells.
-
Add NADPH to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding α-KG to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in NADPH fluorescence over time using a plate reader. The rate of NADPH consumption is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for IDH1.
-
For IDH2, assess if there is any significant inhibition at the tested concentrations. Based on available data for Ivosidenib, no significant inhibition is expected.[2][3]
References
Validating the Specificity of IDH1 Inhibitor 8: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of "IDH1 Inhibitor 8," a compound identified as an inhibitor of isocitrate dehydrogenase 1 (IDH1). To ensure rigorous scientific validation, this document outlines a head-to-head comparison with established, FDA-approved IDH1 inhibitors, Ivosidenib (AG-120) and Olutasidenib (FT-2102), and utilizes a genetic knockout approach for definitive on-target validation.
Introduction to IDH1 Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a key role in tumorigenesis. Small molecule inhibitors targeting mutant IDH1 (mIDH1) have emerged as a promising therapeutic strategy. "this compound" (CAS 1448346-63-1), often associated with the racemic mixture of Ivosidenib, is one such compound under investigation. Validating its specificity is paramount to ensure that its biological effects are mediated through the intended target and to minimize off-target toxicities.
Comparative Inhibitor Profile
A critical step in validating a new inhibitor is to compare its activity against well-characterized compounds. Ivosidenib and Olutasidenib are potent and highly selective inhibitors of mutant IDH1. The following tables summarize the reported inhibitory activities of these benchmark drugs, which will serve as a reference for the evaluation of "this compound."
Table 1: Comparative Inhibitory Activity (IC50) of IDH1 Inhibitors against Mutant IDH1 Variants
| Inhibitor | IDH1-R132H (nM) | IDH1-R132C (nM) | IDH1-R132G (nM) | IDH1-R132L (nM) | IDH1-R132S (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ivosidenib (AG-120) | 12[1] | 13[1] | 8[1] | 13[1] | 12[1] |
| Olutasidenib (FT-2102) | 21.2[2] | 114[2] | Potent inhibition | Potent inhibition | Data not available |
Table 2: Selectivity Profile of IDH1 Inhibitors against Wild-Type IDH1 and IDH2
| Inhibitor | Wild-Type IDH1 (IC50, µM) | Mutant IDH2 (R140Q/R172K) (IC50, µM) |
| This compound | Data to be determined | Data to be determined |
| Ivosidenib (AG-120) | 0.071 (at 1h), 0.024 (at 16h)[1] | >100[1][3] |
| Olutasidenib (FT-2102) | >20[2] | >20[2] |
Experimental Validation of Specificity
To definitively assess the on-target activity of "this compound," a multi-pronged approach involving biochemical assays, cell-based assays, and genetic knockouts is recommended.
Experimental Workflow
Caption: Experimental workflow for validating the specificity of this compound.
Detailed Methodologies
1. Biochemical Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against purified recombinant wild-type IDH1, various mutant IDH1 (R132H, R132C, etc.), and wild-type IDH2 enzymes.
-
Protocol:
-
Express and purify recombinant human IDH1 (wild-type and mutants) and IDH2 proteins.
-
Perform enzyme kinetics assays by monitoring the NADPH production (for wild-type IDH1) or consumption (for mutant IDH1) spectrophotometrically at 340 nm.
-
Incubate the enzymes with a serial dilution of "this compound," Ivosidenib, and Olutasidenib.
-
Initiate the reaction by adding the substrate (isocitrate for wild-type, α-ketoglutarate for mutants).
-
Measure the reaction rate and calculate the IC50 values by fitting the data to a dose-response curve.
-
2. Cellular 2-Hydroxyglutarate (2-HG) Measurement
-
Objective: To assess the ability of "this compound" to reduce the production of the oncometabolite 2-HG in cancer cell lines harboring IDH1 mutations.
-
Protocol:
-
Culture IDH1-mutant cancer cell lines (e.g., HT1080, U87-MG with engineered IDH1 mutation).
-
Treat the cells with increasing concentrations of "this compound," Ivosidenib, and Olutasidenib for 24-48 hours.
-
Harvest the cells and perform metabolite extraction.
-
Quantify the intracellular levels of 2-HG using a commercially available colorimetric or fluorometric assay kit or by LC-MS/MS.[4][5][6][7]
-
Determine the concentration-dependent reduction in 2-HG levels.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of "this compound" with the IDH1 protein in a cellular context.[8][9][10][11][12]
-
Protocol:
-
Treat intact IDH1-mutant cells with "this compound" or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble IDH1 protein in each sample using Western blotting or an ELISA-based method.
-
Binding of the inhibitor is expected to stabilize the IDH1 protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
4. Generation and Use of IDH1 Knockout Cell Lines
-
Objective: To unequivocally demonstrate that the phenotypic effects of "this compound" are dependent on the presence of the IDH1 protein.
-
Protocol:
-
Generation of IDH1 Knockout Cells:
-
Design guide RNAs (gRNAs) targeting a critical exon of the IDH1 gene.
-
Deliver the gRNAs and Cas9 nuclease into an appropriate IDH1-mutant cancer cell line using lentiviral transduction or plasmid transfection.
-
Select single-cell clones and validate the knockout of the IDH1 protein by Western blotting and Sanger sequencing.[13][14][15]
-
-
Phenotypic Assays:
-
Compare the effects of "this compound" on cell proliferation, differentiation (e.g., using myeloid differentiation markers in AML cells), and other relevant cancer phenotypes in both the parental (IDH1-expressing) and the IDH1-knockout cell lines.
-
The inhibitor should elicit its effects only in the parental cells, with no or significantly attenuated effects in the knockout cells.
-
-
Signaling Pathway and Inhibitor Mechanism
Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-HG, which competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to epigenetic alterations and a block in cellular differentiation, contributing to cancer development. IDH1 inhibitors block the production of 2-HG, thereby reversing these epigenetic changes and promoting cell differentiation.
Caption: The IDH1 signaling pathway and the mechanism of action of IDH1 inhibitors.
Conclusion
A rigorous and multi-faceted approach is essential for validating the specificity of "this compound." By directly comparing its biochemical and cellular activity to that of well-established inhibitors like Ivosidenib and Olutasidenib, and by employing genetic knockout models to confirm its on-target effects, researchers can generate the robust data package necessary for its continued development as a potential therapeutic agent. This guide provides a clear and actionable framework to achieve this critical validation.
References
- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]
- 5. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jdc.jefferson.edu [jdc.jefferson.edu]
- 14. Human IDH1 knockout 600MPE cell line - Creative Bioarray [cellstrains.com]
- 15. fenicsbio.com [fenicsbio.com]
A Comparative Analysis of Two Investigational Mutant IDH1 Inhibitors: IDH1 Inhibitor 8 and BAY-1436032
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational small molecule inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), "IDH1 Inhibitor 8" (also referred to as I-8) and BAY-1436032. Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by altering cellular epigenetics and differentiation. This document synthesizes available preclinical and clinical data to offer a comprehensive comparison of these two therapeutic candidates.
Executive Summary
Both this compound and BAY-1436032 are potent inhibitors of mutant IDH1, demonstrating the ability to decrease 2-HG levels, reverse epigenetic alterations, and induce cancer cell differentiation. BAY-1436032 has been more extensively characterized as a pan-mutant IDH1 inhibitor with published data from Phase I clinical trials in both solid tumors and AML. Information on this compound is primarily derived from a single preclinical study. While a direct head-to-head comparison is not yet available in published literature, this guide consolidates the existing data to facilitate an objective assessment of their respective profiles.
Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1
Mutations in IDH1, most commonly at the R132 residue, confer a new enzymatic function: the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby promoting oncogenesis.[2] Both this compound and BAY-1436032 are designed to selectively inhibit this neomorphic activity of the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation pathways.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and BAY-1436032.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | This compound (I-8) | BAY-1436032 |
| Target(s) | Mutant IDH1 | Pan-mutant IDH1 (R132X) |
| IC50 (Enzymatic) | Not explicitly reported in the publication. | IDH1 R132H: 15 nMIDH1 R132C: 15 nM[3] |
| IC50 (Cellular 2-HG) | U-87 MG (IDH1-R132H): Effective at 1 µM[2] | Mouse hematopoietic cells (IDH1 R132H): 60 nMMouse hematopoietic cells (IDH1 R132C): 45 nM[4] |
| Selectivity | Specifically inhibits mutant IDH1.[2] | >1000-fold selective for mutant IDH1 over wild-type IDH1 and IDH2.[3] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | This compound (I-8) | BAY-1436032 |
| Tumor Type | Glioblastoma (subcutaneous xenograft) | Acute Myeloid Leukemia (PDX), Glioma (PDX) |
| Cell Line / Model | U-87 MG (engineered to express IDH1-R132H) | Patient-derived xenografts (IDH1-R132C and other mutations) |
| Dosing | 150 mg/kg, oral administration[2] | 45 and 150 mg/kg, oral gavage, once daily[4] |
| Key Outcomes | - Significantly suppressed 2-HG production.- Reduced histone methylation.- Induced differentiation and attenuated stem cell characteristics.[2] | - Leukemic blast clearance.- Induced myeloid differentiation.- Depletion of leukemic stem cells.- Prolonged survival in AML PDX models.[5] |
Table 3: Clinical Trial Data for BAY-1436032
| Trial Identifier | Population | Phase | Key Findings |
| NCT02746081 | Advanced Solid Tumors with IDH1 mutation | I | - Well-tolerated, MTD not reached.- Recommended Phase II dose: 1500 mg twice daily.- Median maximal reduction of plasma 2-HG: 76%.- Objective response rate in lower-grade glioma: 11%.[3] |
| (Heuser et al., 2020) | Relapsed/Refractory AML with IDH1 mutation | I | - Safe, MTD not identified.- Overall response rate: 15%.- Median treatment duration for responders: 6.0 months.[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mutant IDH1 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of α-KG to 2-HG by the mutant IDH1 enzyme.
Protocol:
-
Reaction Setup: Assays are typically performed in a 96- or 384-well plate format.
-
Reagent Preparation: A reaction mixture is prepared containing purified recombinant mutant IDH1 enzyme, NADPH, and an appropriate assay buffer (e.g., Tris-HCl or HEPES with MgCl2).
-
Compound Incubation: The test inhibitor (this compound or BAY-1436032) at various concentrations is pre-incubated with the enzyme and NADPH.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, α-ketoglutarate.
-
Detection: The consumption of NADPH, which is proportional to the production of 2-HG, is monitored by measuring the decrease in absorbance at 340 nm using a microplate reader.
-
Data Analysis: The rate of NADPH consumption is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the inhibitor concentration.
Cellular 2-HG Measurement Assay
This assay quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated with an IDH1 inhibitor.
Protocol:
-
Cell Culture: Cancer cells harboring an IDH1 mutation are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with serial dilutions of this compound or BAY-1436032 for a specified period (e.g., 24-72 hours).
-
Metabolite Extraction: Following treatment, cells are harvested, and intracellular metabolites are extracted, typically using a solvent mixture such as methanol, water, and chloroform.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the levels of 2-HG.[7]
-
Data Normalization: The measured 2-HG levels are normalized to the cell number or total protein concentration to account for differences in cell proliferation.
Western Blot for Histone Methylation
This technique is used to assess changes in global histone methylation marks, such as H3K9me3 and H3K27me3, which are affected by 2-HG levels.
Protocol:
-
Histone Extraction: Nuclear proteins, including histones, are extracted from inhibitor-treated and control cells.
-
SDS-PAGE and Transfer: The extracted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for histone modifications of interest (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-total Histone H3).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies, and the signal is visualized using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
Flow Cytometry for Differentiation Markers
Flow cytometry is employed to evaluate the induction of cell surface markers associated with myeloid differentiation (e.g., CD11b, CD14) in AML cells following inhibitor treatment.
Protocol:
-
Cell Preparation: AML cells treated with the inhibitor or vehicle are harvested and washed.
-
Antibody Staining: The cells are incubated with fluorescently labeled antibodies specific for differentiation markers (e.g., anti-CD11b-FITC, anti-CD14-PE).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Data Analysis: The data is analyzed using appropriate software to determine the shift in the cell population towards a more differentiated phenotype.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells (cell lines or from patient tumors) are implanted into immunocompromised mice (e.g., NSG mice), either subcutaneously or orthotopically.
-
Inhibitor Treatment: Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control on a defined schedule.
-
Efficacy Assessment: Tumor growth is monitored regularly by caliper measurements (for subcutaneous tumors) or through imaging. Animal survival is also a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or blood samples can be collected to measure 2-HG levels, histone methylation, and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining) by immunohistochemistry.
Conclusion
Both this compound and BAY-1436032 have demonstrated promising preclinical activity as inhibitors of mutant IDH1. BAY-1436032 has progressed further into clinical development, with Phase I data providing insights into its safety and preliminary efficacy in human patients. This compound shows potential based on its initial characterization, though more extensive studies are needed to fully understand its therapeutic profile. This comparative guide serves as a valuable resource for researchers in the field of targeted cancer therapy, providing a structured overview of the available data to inform future research and development efforts in the pursuit of effective treatments for IDH1-mutant cancers.
References
- 1. Protocol for differentiation of monocytes and macrophages from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IDH1 Inhibitors: IDH1 Inhibitor 8, AGI-5198, and GSK864
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three small molecule inhibitors targeting isocitrate dehydrogenase 1 (IDH1): IDH1 Inhibitor 8, AGI-5198, and GSK864. The information presented is collated from publicly available research to assist in the selection of the most suitable compound for specific research applications.
Introduction to IDH1 Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts various cellular processes, including epigenetic regulation and HIF-1α signaling, thereby contributing to tumorigenesis. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of three such inhibitors: this compound, AGI-5198, and GSK864.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the three IDH1 inhibitors based on available literature.
| Parameter | This compound (Compound I-8) | AGI-5198 | GSK864 |
| Target(s) | Mutant IDH1 | Mutant IDH1 (R132H, R132C) | Mutant IDH1 (R132C, R132H, R132G) |
| IC50 (R132H) | Not explicitly reported in abstracts | 70 nM[1] | 15.2 nM[3] |
| IC50 (R132C) | Not explicitly reported in abstracts | 160 nM[1] | 8.8 nM[3] |
| IC50 (R132G) | Not explicitly reported in abstracts | Not reported | 16.6 nM[3] |
| Cellular Efficacy | Inhibits 2-HG production, reduces histone methylation, induces differentiation, and depletes stem cell characteristics in engineered and endogenous IDH1 mutant cells. | Dose-dependent inhibition of 2-HG production in glioma cells.[1] Impairs growth of IDH1-mutant glioma cells. | Inhibits 2-HG production in R132C IDH1 mutant HT1080 fibrosarcoma cells with an EC50 of 320 nM.[3] |
| In Vivo Efficacy | Oral administration (150 mg/kg) significantly suppressed 2-HG production and histone methylation, induced differentiation, and attenuated stem characteristics in tumor tissue. | 450 mg/kg p.o. resulted in 50-60% tumor growth inhibition in human glioma xenografts. | Maintained significant concentrations in peripheral blood of mice for up to 24 hours after intraperitoneal administration. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Mutant IDH1 converts α-KG to 2-HG, which inhibits TET2 and histone demethylases, leading to epigenetic alterations and oncogenesis. IDH1 inhibitors block this process.
Caption: A general workflow for the in vitro evaluation of IDH1 inhibitors, from cell treatment to the determination of efficacy and mechanism of action.
Detailed Methodologies
1. In Vitro Enzyme Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against mutant IDH1 enzymes.
-
Principle: The assay measures the production of NADPH, which is consumed during the conversion of α-KG to 2-HG by mutant IDH1. The remaining NADPH is then quantified.
-
Procedure:
-
Recombinant mutant IDH1 enzyme (e.g., R132H, R132C) is incubated with the inhibitor at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of α-KG and NADPH.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of remaining NADPH is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal. For example, diaphorase can be used to reduce resazurin to the fluorescent resorufin in the presence of NADPH.
-
The signal is read using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular 2-Hydroxyglutarate (2-HG) Measurement
-
Objective: To assess the ability of the inhibitors to reduce the production of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations.
-
Procedure:
-
IDH1-mutant cancer cell lines (e.g., HT1080, U87-MG glioblastoma cells engineered to express mutant IDH1) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the IDH1 inhibitor or vehicle control (e.g., DMSO).
-
Following incubation for a specified time (e.g., 48-72 hours), the cells are harvested.
-
Intracellular metabolites are extracted using a suitable solvent (e.g., methanol/water mixture).
-
The concentration of 2-HG in the cell extracts is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The EC50 value (half-maximal effective concentration) for 2-HG reduction is determined from the dose-response curve.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the IDH1 inhibitors in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells carrying an IDH1 mutation.
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the IDH1 inhibitor (e.g., AGI-5198 administered orally at 450 mg/kg), while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or measurement of intratumoral 2-HG levels).
-
Conclusion
This compound, AGI-5198, and GSK864 are all potent inhibitors of mutant IDH1, demonstrating efficacy in both in vitro and in vivo models. GSK864 appears to have the lowest IC50 values against the tested mutants, suggesting high potency. AGI-5198 has been extensively characterized and shows significant tumor growth inhibition in xenograft models. While specific IC50 values for this compound are not as readily available in the public domain, published studies indicate its effectiveness in reducing 2-HG levels and promoting cancer cell differentiation. The choice of inhibitor will depend on the specific research question, the IDH1 mutation of interest, and the experimental system being used. This guide provides a foundational comparison to aid in this selection process. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and results for each compound.
References
A Researcher's Guide to Comparing IDH Mutation Detection Assays for Inhibitor Studies
For researchers and drug development professionals investigating IDH inhibitors, the accurate and efficient detection of Isocitrate Dehydrogenase (IDH) mutations is paramount. This guide provides a comprehensive comparison of current methodologies, complete with performance data and detailed experimental protocols, to aid in the selection of the most appropriate assay for your research needs.
Mutations in the IDH1 and IDH2 genes are critical biomarkers in various cancers, including glioma and acute myeloid leukemia (AML), and are the targets of a new class of inhibitor drugs.[1][2][3][4] The efficacy of these inhibitors is dependent on the presence of specific IDH mutations, making robust detection methods essential for both preclinical research and clinical trial enrollment.[1][5][6] This guide explores and contrasts the key techniques used to identify these mutations, from traditional sequencing to innovative, real-time methods.
Comparative Analysis of IDH Mutation Detection Methods
The selection of an IDH mutation detection assay is a critical decision that balances sensitivity, specificity, turnaround time, and cost. Below is a summary of the performance of commonly used methods.
| Assay Type | Principle | Sensitivity | Specificity | Throughput | Turnaround Time | Key Advantages | Key Limitations |
| Sanger Sequencing | Chain-termination sequencing of PCR-amplified DNA | ~15-20% VAF[7] | High | Low | 1-3 days[1] | Gold standard for validation, detects all mutation types | Low sensitivity for detecting low-frequency mutations, not ideal for heterogeneous samples |
| Immunohistochemistry (IHC) | Antibody-based detection of specific mutant proteins (e.g., IDH1 R132H) | High for the targeted mutation[8][9] | High for the targeted mutation[8][9] | High | <1 day | Fast, cost-effective, widely available | Only detects a specific mutation, can miss less common variants |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of targeted gene panels or whole exomes | High (<1% to 5% VAF)[4] | High | High | 2-3 days[1] | Detects a broad range of mutations simultaneously, quantitative | More complex workflow and data analysis, higher cost |
| Real-Time PCR (qPCR) & Melting Curve Analysis | Allele-specific amplification and/or analysis of DNA melting properties | Very High (<0.1% VAF)[10][11] | High | High | <1 day | Rapid, highly sensitive, cost-effective for known mutations | Limited to detecting predefined mutations |
| Mass Spectrometry (MS) | Detection of the oncometabolite 2-hydroxyglutarate (2-HG) or mutant proteins | High (100% accuracy in some studies)[12][13] | High (100% accuracy in some studies)[12][13] | Moderate | Minutes to hours | Rapid, can be used intraoperatively, direct measure of enzyme activity | Requires specialized equipment, indirect measure of mutation |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive in vivo detection of 2-HG | High positive predictive value[2] | High positive predictive value[2] | Low | Real-time | Non-invasive, allows for monitoring treatment response | Lower sensitivity than ex vivo methods, limited availability |
VAF: Variant Allele Frequency
Experimental Workflow for Assay Comparison
To objectively evaluate and compare different IDH mutation detection assays for inhibitor studies, a structured experimental workflow is essential. The following diagram outlines a typical process, from sample acquisition to data analysis and assay selection.
Detailed Experimental Protocols
Sanger Sequencing for IDH1/2 Mutation Detection
Sanger sequencing, while having lower sensitivity for low-frequency mutations, remains a crucial tool for validating mutations found by other methods.
Methodology:
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh tissue, or cell lines using a commercially available kit.[3][7]
-
PCR Amplification: Amplify the regions of the IDH1 (exon 4) and IDH2 (exon 4) genes containing the mutational hotspots using specific primers.
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Perform cycle sequencing using a BigDye terminator kit.
-
Capillary Electrophoresis: Separate the sequencing products by capillary electrophoresis on an automated DNA sequencer.
-
Data Analysis: Analyze the resulting electropherograms for mutations by comparing the sample sequence to a wild-type reference sequence. Two samples were identified with an IDH1 R132H mutation with a variant allele frequency below 10%, which was detectable by all methods; however, the Sanger sequencing trace was very small and could have been missed.[1]
Immunohistochemistry (IHC) for IDH1 R132H
IHC is a rapid and cost-effective method for screening for the most common IDH1 mutation, R132H.[8][9]
Methodology:
-
Tissue Preparation: Use 4-5 micron thick sections from FFPE tissue blocks.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Primary Antibody Incubation: Incubate the slides with a monoclonal antibody specific for the IDH1 R132H mutant protein.
-
Detection System: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain with hematoxylin.
-
Microscopic Evaluation: A positive result is indicated by cytoplasmic and/or nuclear staining in tumor cells. The results of IHC for IDH1 R132H mutations have been shown to be highly consistent across different laboratories.[8]
Next-Generation Sequencing (NGS) Myeloid or Cancer Panel
NGS allows for the simultaneous analysis of multiple genes and can detect a wide range of mutations at low allele frequencies.[1]
Methodology:
-
DNA Extraction and QC: Extract high-quality DNA from samples and perform quality control.
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes the IDH1 and IDH2 genes. This involves DNA fragmentation, adapter ligation, and target enrichment.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome, call variants, and annotate the identified mutations. This analysis is typically very straightforward, taking less than 5 minutes per sample.[1]
Real-Time PCR and High-Resolution Melting (HRM) Analysis
This method is highly sensitive and suitable for detecting known mutations in a large number of samples.[3][10]
Methodology:
-
DNA Extraction: Extract DNA from the samples.
-
Real-Time PCR: Perform real-time PCR with primers flanking the mutation site and a fluorescent dye that intercalates with double-stranded DNA.
-
Melting Curve Analysis: After PCR, slowly heat the samples to generate a melting curve. Different DNA sequences will have distinct melting profiles, allowing for the differentiation of wild-type and mutant alleles.
-
Confirmation: Positive results from HRM are typically confirmed by Sanger sequencing.[3]
Mass Spectrometry-Based Detection of 2-Hydroxyglutarate (2-HG)
This approach directly measures the product of the neomorphic activity of mutant IDH enzymes. A workflow based on desorption electrospray ionization mass spectrometry (DESI-MS) allows for the analysis of tissue smears in real-time.[12]
Methodology:
-
Sample Preparation: For intraoperative analysis, tissue smears are made from freshly obtained tissue.[12] For cell-based assays, cell supernatants can be collected.[5]
-
Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer to detect and quantify the levels of 2-HG. This can be done in real-time during surgery.[12] In some studies, 100% accuracy in distinguishing IDH mutant from wild-type tumors was achieved.[12][13]
-
Data Analysis: Compare the 2-HG levels in the samples to controls to determine the IDH mutation status.
Conclusion
The choice of an IDH mutation detection assay for inhibitor studies depends on the specific research question, available resources, and desired throughput. For rapid screening of the most common IDH1 R132H mutation, IHC is an excellent choice. For comprehensive mutation profiling and the detection of rare variants, NGS is the preferred method. Real-time PCR offers high sensitivity for known mutations, while mass spectrometry provides a rapid and direct functional readout of mutant IDH activity. For non-invasive, longitudinal monitoring of treatment response, MRS is a promising, though less accessible, technique. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate assay to advance their IDH inhibitor studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Detection of oncogenic IDH1 mutations using magnetic resonance spectroscopy of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test Details - IDH1 and IDH2 Mutation Analysis [knightdxlabs.ohsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. IDH1 and IDH2 Mutations | MLabs [mlabs.umich.edu]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of IDH1 and IDH2 Mutations by Fluorescence Melting Curve Analysis as a Diagnostic Tool for Brain Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pnas.org [pnas.org]
Synergistic Potential of IDH1 Inhibition in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of tumor cells. One such target is the isocitrate dehydrogenase 1 (IDH1) enzyme, which, when mutated, produces the oncometabolite 2-hydroxyglutarate (2-HG), leading to epigenetic alterations and a block in cell differentiation.[1][2] While IDH1 inhibitors have shown promise as monotherapies, a growing body of preclinical and clinical evidence suggests that their true potential may lie in synergistic combinations with other chemotherapeutic agents. This guide provides a comparative overview of the synergistic effects observed when combining IDH1 inhibitors with various classes of anti-cancer drugs, supported by experimental data and detailed methodologies.
Overview of IDH1 Inhibition and Synergistic Mechanisms
Mutations in the IDH1 gene are found in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][3] These mutations lead to the accumulation of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in a hypermethylated state and impaired cellular differentiation.[2][4] IDH1 inhibitors work by blocking the activity of the mutant IDH1 enzyme, thereby reducing 2-HG levels and promoting the differentiation of cancer cells.[1][3]
The rationale for combining IDH1 inhibitors with other therapies stems from their distinct and potentially complementary mechanisms of action. Synergistic effects can be achieved through various mechanisms, including:
-
Enhanced Cell Death: Combining IDH1 inhibitors with cytotoxic chemotherapy can lead to increased apoptosis and reduced cell viability.
-
Overcoming Resistance: IDH1 inhibition can sensitize cancer cells to other treatments by altering their metabolic and epigenetic state.
-
Targeting Different Pathways: Simultaneous targeting of IDH1-mediated metabolic pathways and other critical cancer signaling pathways can result in a more profound anti-tumor response.
Comparison of Synergistic Combinations
The following sections detail the synergistic effects of IDH1 inhibitors with different classes of chemotherapeutic agents, with supporting data summarized in comparative tables.
Combination with Conventional Chemotherapy
Studies have demonstrated that combining IDH1 inhibitors with standard chemotherapy regimens, such as those including cytarabine and doxorubicin, can lead to enhanced efficacy in AML models.
Table 1: Synergistic Effects of IDH1 Inhibitors with Conventional Chemotherapy
| IDH1 Inhibitor | Chemotherapeutic Agent(s) | Cancer Model | Key Findings | Reference |
| BAY1436032 | Cytarabine + Doxorubicin | IDH1-mutant AML PDX model | Simultaneous combination significantly delayed leukemia kinetics and prolonged survival compared to sequential treatment or monotherapy. 5 out of 8 mice in the simultaneous treatment group survived until the end of the 400-day study. | [5] |
| Ivosidenib (AG-120) | 5-Fluorouracil (5-FU) | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (Mia-Paca2, PANC-1) | Ivosidenib synergized with 5-FU in vitro, and the combination inhibited tumor growth in vivo in a PDX model. | [6][7] |
Experimental Protocol: In Vivo AML PDX Model
A patient-derived xenograft (PDX) model with an IDH1 mutation was utilized to assess the in vivo efficacy of combining the mIDH1 inhibitor BAY1436032 with cytarabine and doxorubicin.[5]
-
Animal Model: Immunodeficient mice were engrafted with human IDH1-mutated AML cells.
-
Treatment Groups:
-
Vehicle control
-
BAY1436032 alone
-
Chemotherapy (cytarabine + doxorubicin) alone
-
Sequential combination: Chemotherapy followed by BAY1436032
-
Simultaneous combination: BAY1436032 and chemotherapy administered concurrently.
-
-
Drug Administration: BAY1436032 was administered for 87 days in the relevant treatment groups.
-
Monitoring: Engraftment of human leukemic cells was monitored by measuring the percentage of human CD45+ cells in peripheral blood. Survival of the mice was tracked over time.
-
Endpoint: The primary endpoints were the percentage of leukemic cells in peripheral blood and overall survival.
Signaling Pathway: IDH1 Inhibition and Chemotherapy in PDAC
References
- 1. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. I-8, a novel inhibitor of mutant IDH1, inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for IDH1 Inhibitor 8
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of IDH1 Inhibitor 8, a substance categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is classified as Acute toxicity, Oral (Category 4) and presents a significant danger to aquatic environments (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in well-ventilated areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
In case of accidental swallowing, call a poison center or doctor immediately.[1]
Quantitative Hazard Information
| Hazard Classification | Category | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to avoid environmental release .[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the hazard pictograms for acute toxicity and environmental hazard.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management service.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
The safety data sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant".[1]
-
-
Spill Management:
-
In the event of a spill, collect the spillage immediately.[1]
-
Use appropriate absorbent materials for liquid spills.
-
Place all cleanup materials in a sealed container and dispose of it as hazardous waste.
-
Avoid allowing the spilled material to enter drains or waterways.
-
IDH1 Signaling Pathway and Inhibitor Action
To provide further context for researchers working with this compound, the following diagram illustrates the signaling pathway of mutated isocitrate dehydrogenase 1 (IDH1) and the mechanism of action of an IDH1 inhibitor.
Caption: Mutated IDH1 converts α-KG to 2-HG; IDH1 inhibitors block this process.
References
Personal protective equipment for handling IDH1 Inhibitor 8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling IDH1 Inhibitor 8. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Quantitative Safety Data
Based on the available Safety Data Sheet (SDS), there are no specified occupational exposure limit values for this compound.[1] It is crucial to handle this compound with care, adhering to the safety precautions outlined below.
| Parameter | Value | Source |
| Occupational Exposure Limits | No data available | DC Chemicals SDS[1] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | DC Chemicals SDS[1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | DC Chemicals SDS[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]
-
Hand Protection: Wear protective gloves.[1] For handling hazardous drugs, it is often recommended to use two pairs of chemotherapy gloves.[2][3]
-
Skin and Body Protection: Impervious clothing, such as a lab coat, is necessary to prevent skin contact.[1] For administering injectable antineoplastic hazardous drugs, gowns proven to resist permeability are required.[2][3]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation or when dust and aerosols may be generated.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Figure 1: Safe Handling Workflow for this compound.
Procedural Guidance for Handling this compound
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use the product only in areas with adequate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash your skin thoroughly after handling the substance.[1]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][4]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse your mouth.[1]
-
In Case of Eye Contact: Hold eyelids apart and flush your eyes with plenty of water for at least 15 minutes. If eye irritation persists, seek medical advice.[5]
-
In Case of Skin Contact: Immediately wash your skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[5]
-
If Inhaled: Move to fresh air. If you are not breathing, give artificial respiration. Seek immediate medical attention.[5]
Spill and Disposal Procedures:
-
In case of a spill, use full personal protective equipment and ensure adequate ventilation.[1]
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorb solutions with a liquid-binding material like diatomite.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials, including the product and its container, at an approved waste disposal plant.[1] Avoid release into the environment.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
